Tenofovir-C3-O-C15-CF3 ammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H52F3N6O5P |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(16,16,16-trifluorohexadecoxy)propoxy]phosphinate |
InChI |
InChI=1S/C28H49F3N5O5P.H3N/c1-24(20-36-22-35-25-26(32)33-21-34-27(25)36)40-23-42(37,38)41-19-15-18-39-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16-28(29,30)31;/h21-22,24H,2-20,23H2,1H3,(H,37,38)(H2,32,33,34);1H3/t24-;/m1./s1 |
InChI Key |
MAVYHINXUMVIRW-GJFSDDNBSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium (CAS: 2611373-80-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir-C3-O-C15-CF3 ammonium (CAS: 2611373-80-7) is a novel, long-acting prodrug of the potent nucleotide reverse transcriptase inhibitor (NRTI), Tenofovir. This technical guide synthesizes the available information on this compound, focusing on its chemical identity, proposed mechanism of action, and the significance of its unique chemical modification. While specific experimental data for this compound is limited in the public domain, this document provides a framework for its understanding based on the well-established pharmacology of Tenofovir and the principles of prodrug design aimed at enhancing pharmacokinetic profiles.
Introduction
Tenofovir is a cornerstone of antiretroviral therapy (ART) for the treatment and prevention of HIV infection and in the management of chronic hepatitis B. However, its clinical utility can be limited by factors such as patient adherence to daily dosing regimens and potential long-term toxicities. To address these challenges, research has focused on the development of long-acting formulations and prodrugs of Tenofovir. This compound emerges from this research as a promising candidate with a significantly prolonged half-life compared to the parent drug.[1][2] Its chemical structure suggests a lipid-based modification designed to improve its pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 2611373-80-7 |
| Molecular Formula | C28H52F3N6O5P |
| Molecular Weight | 640.72 g/mol |
| Chemical Name | This compound |
| Canonical SMILES | Information not publicly available |
| Physical Description | Information not publicly available |
| Solubility | Information not publicly available |
| Storage Conditions | Information not publicly available |
Table 1: Chemical and Physical Properties
Proposed Mechanism of Action
As a prodrug of Tenofovir, this compound is expected to undergo metabolic conversion to release the active antiviral agent, Tenofovir. The proposed mechanism of action is a multi-step process that ultimately leads to the inhibition of viral reverse transcriptase.
Signaling Pathway of Tenofovir Activation and Action
Caption: Proposed intracellular activation pathway of this compound.
Experimental Data
Publicly available quantitative data for this compound is limited. The primary reported finding is its extended half-life in human liver microsomes, which is a key indicator of its long-acting potential.
| Parameter | This compound | Tenofovir (Reference) |
| Half-life (t½) in Human Liver Microsomes | Substantially longer | Shorter |
| In Vitro Anti-HIV Activity | Potent | Potent |
Table 2: Comparative In Vitro Data
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. However, based on standard practices in drug discovery and development, the following workflows would be employed.
General Experimental Workflow for Prodrug Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel prodrug.
Discussion and Future Directions
The "-C3-O-C15-CF3" moiety in this compound is indicative of a lipid tail, a common strategy in prodrug design to enhance lipophilicity. This increased lipophilicity can lead to:
-
Enhanced cell membrane permeability: Facilitating entry into target cells.
-
Depot effect: Slower release from the site of administration (if administered intramuscularly or subcutaneously).
-
Altered metabolism: The bulky lipid group can sterically hinder access by metabolic enzymes, thus prolonging the half-life.
Further research is required to fully elucidate the properties of this compound. Key areas for future investigation include:
-
Detailed Pharmacokinetics: In vivo studies in relevant animal models to determine the full pharmacokinetic profile, including bioavailability, tissue distribution, and elimination pathways.
-
Metabolism Studies: Identification of the specific enzymes responsible for the cleavage of the prodrug moiety to release active Tenofovir.
-
Long-Term Efficacy and Safety: In vivo studies to assess the long-term antiviral efficacy and safety profile of this long-acting formulation.
-
Formulation Development: Optimization of a pharmaceutical formulation for clinical use.
Conclusion
This compound represents a promising advancement in the development of long-acting antiretroviral therapies. Its significantly enhanced in vitro metabolic stability suggests the potential for a reduced dosing frequency, which could improve patient adherence and treatment outcomes. While detailed public data remains scarce, the foundational knowledge of Tenofovir and the principles of lipid-based prodrug design provide a strong basis for its continued investigation and development. The scientific community awaits further publications to fully characterize the therapeutic potential of this novel compound.
References
Unveiling the Mechanism of Action: Tenofovir-C3-O-C15-CF3 Ammonium - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the hypothesized mechanism of action for the novel HIV inhibitor, Tenofovir-C3-O-C15-CF3 ammonium (CAS No. 2611373-80-7)[1][2]. While specific experimental data for this compound is not publicly available, its structural components strongly suggest it is a lipid-modified prodrug of the well-characterized antiviral agent, Tenofovir. By examining published research on analogous lipidated Tenofovir derivatives, particularly those featuring terminal trifluoromethyl groups and ether linkages, we can construct a robust model of its cellular uptake, metabolic activation, and ultimate inhibition of HIV reverse transcriptase. This document will detail the proposed signaling pathways, summarize quantitative data from structurally similar compounds, and provide detailed experimental protocols for the evaluation of such molecules.
Introduction to Tenofovir and the Prodrug Strategy
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) that serves as a cornerstone in the treatment of HIV-1 infection.[3] Its inherent negative charge at physiological pH, however, limits its cellular permeability and oral bioavailability.[3][4] To overcome this, several prodrug strategies have been developed, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[3][5] These prodrugs mask the phosphonate group, facilitating passive diffusion across cell membranes before intracellular enzymes release the active Tenofovir moiety.[6][7]
Recent advancements in Tenofovir prodrug design have focused on lipid conjugation to enhance bioavailability and target lymphatic tissues, a key reservoir for HIV.[8][9][10] this compound appears to be a next-generation lipid prodrug, leveraging specific chemical modifications to optimize its pharmacokinetic and pharmacodynamic profile.
Hypothesized Mechanism of Action of this compound
The mechanism of action for this compound can be conceptualized as a multi-step process involving passive cellular uptake, intracellular metabolic activation, and competitive inhibition of HIV reverse transcriptase.
Cellular Uptake and Intracellular Trafficking
The lipophilic nature of the C15 alkyl chain in this compound is designed to enhance its passive diffusion across the lipid bilayers of target cells, such as CD4+ T-lymphocytes and macrophages. Furthermore, the conjugation to a lipid moiety may facilitate its incorporation into chylomicrons, lipoproteins that transport dietary lipids, leading to enhanced uptake into the lymphatic system.[8][9] This lymphatic targeting is particularly advantageous for an anti-HIV therapeutic, as it directs the drug to a primary site of viral replication.
The ether linkage (-C3-O-) is a critical feature that likely confers increased metabolic stability compared to ester-linked lipid prodrugs, which are susceptible to premature hydrolysis by plasma esterases.[3] The terminal trifluoromethyl (-CF3) group on the lipid chain is a key modification aimed at preventing ω-oxidation by cytochrome P450 enzymes in the liver, thereby increasing the prodrug's systemic half-life and bioavailability.[3][8]
Figure 1: Proposed cellular uptake and activation pathway of this compound.
Intracellular Activation and Inhibition of HIV Reverse Transcriptase
Once inside the target cell, this compound is believed to undergo enzymatic cleavage to release Tenofovir. While the precise enzyme is unknown, lipid-ether prodrugs are often designed to be substrates for intracellular phospholipases.[3] The released Tenofovir is then sequentially phosphorylated by cellular kinases to its active diphosphate form, Tenofovir diphosphate (TFV-DP).[6][7]
TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase. It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and is incorporated into the growing viral DNA chain. However, because TFV-DP lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing the addition of further nucleotides and halting viral DNA synthesis.[11]
Figure 2: Mechanism of HIV reverse transcriptase inhibition by Tenofovir diphosphate.
Quantitative Data from Analogous Compounds
While specific data for this compound is unavailable, research on structurally similar ω-CF3 Tenofovir lipid prodrugs provides valuable insights into its likely performance. The following tables summarize key findings from published studies on these analogous compounds.
Table 1: In Vitro Anti-HIV Activity of ω-CF3 Tenofovir Prodrugs
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| ω-CF3 BOG Prodrug | CEM-SS | 0.8 ± 0.2 | >100 | >125,000 | [8] |
| TXL | CEM-SS | 1.2 ± 0.3 | >100 | >83,333 | [8] |
| Tenofovir | CEM-SS | 4,200 ± 1,200 | >100 | >24 | [8] |
Table 2: Metabolic Stability of ω-CF3 Tenofovir Prodrugs in Liver Microsomes
| Compound | Species | t1/2 (min) | Reference |
| ω-CF3 BOG Prodrug | Human | >240 | [8] |
| TXL | Human | 60 ± 5 | [8] |
| ω-CF3 TXL Analogue (21) | Human | 210 | [3] |
| TXL | Human | 30 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to fully elucidate the mechanism of action and pharmacological properties of this compound. These protocols are based on established procedures for evaluating similar Tenofovir prodrugs.[3][8][12]
In Vitro Anti-HIV Activity Assay
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the compound.
Materials:
-
CEM-SS or MT-2 cells
-
HIV-1 (e.g., NL4-3 strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
p24 ELISA kit
Procedure:
-
EC50 Determination:
-
Seed CEM-SS cells at 5 x 10^4 cells/well in a 96-well plate.
-
Prepare serial dilutions of the test compound and add to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Measure HIV-1 replication by quantifying the p24 antigen in the supernatant using an ELISA kit.
-
Calculate the EC50 value by non-linear regression analysis.
-
-
CC50 Determination:
-
Seed CEM-SS cells at 5 x 10^4 cells/well in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the CC50 value by non-linear regression analysis.
-
Figure 3: Experimental workflow for determining the EC50 of an anti-HIV compound.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Compound stock solution (in DMSO)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine HLM, buffer, and the test compound.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) from the disappearance rate of the compound.
Conclusion
This compound is a promising anti-HIV agent that likely functions as a metabolically stable, lipid-targeted prodrug of Tenofovir. Its unique structural features, including the ether linkage and terminal trifluoromethyl group, are designed to enhance its pharmacokinetic profile, leading to improved cellular uptake, increased metabolic stability, and potentially targeted delivery to lymphatic tissues. While further experimental validation is required, the existing body of research on analogous compounds provides a strong foundation for understanding its mechanism of action and supports its continued investigation as a next-generation HIV therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2611373-80-7|this compound|BLD Pharm [bldpharm.com]
- 3. ω-Functionalized Lipid Prodrugs of HIV NtRTI Tenofovir with Enhanced Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. Lipid Prodrugs – The Liotta Research Group [liottaresearch.org]
- 6. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Synthesis of Tenofovir-C3-O-C15-CF3 Ammonium: A Technical Whitepaper
Introduction
Tenofovir, an acyclic nucleotide phosphonate analogue of adenosine monophosphate, is a potent reverse transcriptase inhibitor. Its clinical utility, however, is hampered by poor oral bioavailability due to its dianionic nature at physiological pH. To overcome this limitation, various prodrug strategies have been developed, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). These prodrugs mask the phosphonate group, enhancing cell permeability and leading to higher intracellular concentrations of the active Tenofovir diphosphate.
This whitepaper outlines a hypothetical synthesis for "Tenofovir-C3-O-C15-CF3 ammonium," a novel investigational prodrug of Tenofovir. The structure, inferred from its name, suggests a Tenofovir core linked via a C3-linker to a C15 lipid chain terminating in a trifluoromethyl group, with the final product in an ammonium salt form. This lipophilic modification is a common strategy to improve drug absorption and cellular uptake.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection would be the formation of the phosphonamidate bond, a common step in the synthesis of ProTide (Pro-drug nucleotide) derivatives like TAF. The lipid side chain (C3-O-C15-CF3) would be synthesized separately and then coupled with a suitable Tenofovir precursor.
Key Precursors:
-
P1: Tenofovir Precursor: A suitably protected (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA or Tenofovir) derivative. A common intermediate is the phenyl-protected phosphonate.
-
P2: Lipidic Amino Acid Ester: A C15 lipid alcohol with a terminal trifluoromethyl group, esterified to an amino acid (e.g., Alanine) which is then coupled to the C3 linker. For this hypothetical pathway, we will simplify and assume a direct coupling of a lipid alcohol to a phosphonochloridate intermediate.
Proposed Synthesis Pathway
The proposed forward synthesis is a multi-step process involving the preparation of the key intermediates followed by their coupling and final deprotection/salt formation.
Step 1: Synthesis of the Trifluoromethylated Lipid Alcohol (Intermediate A)
The synthesis of the C15-CF3 alcohol would likely start from a long-chain carboxylic acid or ester, which is then subjected to trifluoromethylation and reduction.
Step 2: Synthesis of the C3-Linked Lipid Alcohol (Intermediate B)
Intermediate A would be coupled to a C3 linker, such as 3-bromopropanol, under Williamson ether synthesis conditions.
Step 3: Preparation of the Tenofovir Phosphonochloridate Intermediate (Intermediate D)
Tenofovir (PMPA) is first converted to its phenyl-protected form (Intermediate C) using phenol and a suitable coupling agent. This intermediate is then converted to a highly reactive phosphonochloridate (Intermediate D) using an agent like thionyl chloride or oxalyl chloride.
Step 4: Coupling of Intermediates B and D
The lipid alcohol (Intermediate B) is coupled with the Tenofovir phosphonochloridate (Intermediate D) in the presence of a non-nucleophilic base to form the protected prodrug.
Step 5: Final Deprotection and Salt Formation
The phenyl protecting group is removed, and the final compound is isolated as an ammonium salt.
Experimental Protocols (Hypothetical)
4.1. Synthesis of Phenyl-Protected Tenofovir (Intermediate C)
-
To a stirred suspension of Tenofovir (PMPA) (1 equiv.) in anhydrous pyridine at 0 °C, add triphenyl phosphite (3 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the desired phenyl-protected Tenofovir.
4.2. Synthesis of the Tenofovir Phosphonochloridate (Intermediate D)
-
Dissolve Intermediate C (1 equiv.) in anhydrous dichloromethane.
-
Add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF.
-
Stir the reaction at room temperature for 2 hours until gas evolution ceases.
-
The resulting solution of the phosphonochloridate is used immediately in the next step.
4.3. Coupling and Final Product Formation
-
To a solution of the C3-O-C15-CF3 alcohol (Intermediate B) (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2 equiv.) in anhydrous dichloromethane at -78 °C, add the freshly prepared solution of Intermediate D dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated ammonium chloride solution.
-
The organic layer is dried and concentrated. The crude product is then treated with a solution of ammonia in methanol to form the final ammonium salt.
-
Purify by preparative HPLC to obtain this compound.
Data Presentation
Table 1: Hypothetical Reaction Yields and Purity
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 1 | Intermediate A | 15-Bromopentadecanoic acid | 323.33 | - | - | - | >95% |
| 2 | Intermediate B | Intermediate A | - | - | - | - | >95% |
| 3 | Intermediate C | Tenofovir (PMPA) | 287.21 | 36.3 | 29.8 | 82 | >98% |
| 4 | Protected Prodrug | Intermediate C & B | - | - | - | 65 (coupling) | >90% |
| 5 | Final Product | Protected Prodrug | 640.72 | - | - | 90 (deprotection/salting) | >99% |
Note: Data is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathway for the target molecule.
Diagram 2: Proposed Forward Synthesis Workflow
Caption: Overall workflow for the proposed synthesis.
Conclusion
The synthesis of "this compound" is a challenging but feasible endeavor that builds upon the well-established chemistry of Tenofovir prodrugs. The proposed pathway, while hypothetical, provides a logical and scientifically sound approach for the creation of this novel compound. Further research and development would be required to optimize reaction conditions, purify intermediates, and fully characterize the final product. This theoretical framework serves as a starting point for researchers and drug development professionals interested in exploring next-generation lipophilic prodrugs of Tenofovir.
"Tenofovir-C3-O-C15-CF3 ammonium" molecular weight and formula
This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and putative experimental evaluation of Tenofovir-C3-O-C15-CF3 ammonium, a novel prodrug of the antiretroviral agent tenofovir. This document is intended for researchers, scientists, and professionals involved in the field of drug development and infectious diseases.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This information is critical for a range of experimental procedures, including dosage calculations and analytical method development.
| Property | Value |
| Molecular Formula | C₂₈H₅₂F₃N₆O₅P |
| Molecular Weight | 640.72 g/mol |
| CAS Number | 2611373-80-7 |
Putative Mechanism of Action and Signaling Pathway
This compound is a prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI). Upon administration, it is anticipated to undergo intracellular metabolism to its active form, tenofovir diphosphate. This active metabolite acts as a competitive inhibitor of the viral reverse transcriptase enzyme, a critical component for the replication of retroviruses such as HIV. By mimicking the natural substrate, deoxyadenosine triphosphate, tenofovir diphosphate is incorporated into the nascent viral DNA chain. However, due to the lack of a 3'-hydroxyl group, it acts as a chain terminator, effectively halting DNA synthesis and preventing viral replication.
"Tenofovir-C3-O-C15-CF3 ammonium" solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of tenofovir and its derivatives, compounds of significant interest in antiviral research and development. While specific quantitative solubility data for "Tenofovir-C3-O-C15-CF3 ammonium" is not publicly available, this document consolidates known solubility data for the parent compound, tenofovir, and its widely used prodrug, tenofovir disoproxil fumarate (TDF). This information, coupled with standardized experimental protocols, offers a valuable resource for researchers engaged in the formulation and development of novel tenofovir-based therapeutics.
Core Physicochemical Properties and Solubility
Tenofovir, an acyclic nucleotide phosphonate analog, is a potent inhibitor of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV.[1][2] However, its inherent polarity and negative charge at physiological pH result in low oral bioavailability.[3] To overcome this limitation, various prodrugs have been developed to enhance its lipophilicity and cellular permeability.[4] The solubility of these compounds is a critical determinant of their formulation possibilities and in vivo performance.
Quantitative Solubility Data
The following table summarizes the available solubility data for tenofovir and tenofovir disoproxil fumarate in various solvents. It is important to note that the solubility of "this compound" is not documented in publicly accessible literature. The data presented here for related compounds can serve as a foundational reference for formulation development and further research.
| Compound | Solvent/Medium | Solubility | Reference |
| Tenofovir | DMSO | ~1 mg/mL | [5] |
| PBS (pH 7.2) | ~2.5 mg/mL | [5] | |
| Water | ~5 mg/mL | [6] | |
| Tenofovir Disoproxil Fumarate (TDF) | DMSO | ~14 mg/mL | [7] |
| Ethanol | ~5 mg/mL | [7] | |
| Dimethylformamide (DMF) | ~16 mg/mL | [7] | |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [7] |
Experimental Protocols for Solubility Determination
A standardized and reproducible methodology is crucial for determining the solubility of active pharmaceutical ingredients (APIs). The shake-flask method is a widely accepted technique for establishing equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility
This protocol outlines a general procedure for determining the solubility of a tenofovir derivative in a specified solvent.
1. Preparation of Saturated Solution:
-
An excess amount of the test compound (e.g., "this compound") is added to a known volume of the desired solvent (e.g., DMSO, water, PBS) in a sealed, temperature-controlled vessel.
2. Equilibration:
-
The vessel is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
3. Phase Separation:
-
The resulting suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
4. Quantification:
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound is used for accurate quantification.
5. Data Reporting:
-
The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (if applicable). A minimum of three replicate experiments is recommended for each solvent.
Mechanism of Action and Relevant Signaling Pathway
Tenofovir and its prodrugs exert their antiviral effect by inhibiting the HIV-1 reverse transcriptase.[1] After administration, tenofovir prodrugs are metabolized intracellularly to the active diphosphate form. This active metabolite competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into the growing viral DNA chain.[2] Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis and replication.[1][2]
The following diagram illustrates the process of HIV reverse transcription and the inhibitory action of tenofovir.
Caption: HIV Reverse Transcription Inhibition by Tenofovir.
The following workflow outlines the intracellular activation of tenofovir prodrugs.
Caption: Intracellular Activation of Tenofovir Prodrugs.
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dovepress.com [dovepress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to Tenofovir-Based Ether Lipid Prodrugs for HIV-1 Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a promising class of antiretroviral compounds: tenofovir-based ether lipid prodrugs. While information on the specific entity "Tenofovir-C3-O-C15-CF3 ammonium" is not publicly available, this document synthesizes data from structurally analogous long-chain alkyl ether phosphonate derivatives of tenofovir. These compounds are designed to enhance the therapeutic profile of tenofovir, a cornerstone of HIV-1 treatment, by improving its cellular permeability and pharmacokinetic properties.
Core Concept: Overcoming Tenofovir's Limitations
Tenofovir (TFV) is a potent nucleotide reverse transcriptase inhibitor (NRTI).[1][2] Its therapeutic action relies on its conversion to the active diphosphate metabolite (TFV-DP), which competes with the natural substrate, deoxyadenosine triphosphate, and terminates the growing viral DNA chain when incorporated by HIV-1 reverse transcriptase.[3] However, the phosphonate group of tenofovir is negatively charged at physiological pH, which restricts its ability to cross cell membranes and results in poor oral bioavailability.[3][4][5]
To address this, various prodrug strategies have been developed.[4][6] The clinically approved formulations, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), utilize ester and phosphoramidate linkages, respectively, to mask the phosphonate charge.[7][8] These prodrugs increase oral absorption and intracellular delivery of tenofovir.[3][7]
Ether lipid prodrugs represent a next-generation approach. By attaching a long lipid tail via a stable ether linkage, these molecules aim to:
-
Enhance Lipophilicity: Improve passive diffusion across cell membranes.
-
Increase Intracellular Concentrations: Achieve higher levels of the active TFV-DP in target cells like lymphocytes.[7]
-
Improve Pharmacokinetic Profile: Potentially lead to longer-acting formulations.[9]
-
Reduce Systemic Exposure: By targeting cells more efficiently, lower plasma concentrations of tenofovir may be required, potentially reducing off-target side effects such as renal and bone toxicity associated with TDF.[7]
Mechanism of Action: From Prodrug to Active Inhibitor
The general mechanism for tenofovir ether lipid prodrugs involves several key steps from administration to viral inhibition.
References
- 1. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Approach to Developing Long-Acting Injectable Formulations of Anti-HIV Drugs: Poly(Ethylene Phosphoric Acid) Block Copolymers Increase the Efficiency of Tenofovir against HIV-1 in MT-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Tenofovir-C3-O-C15-CF3 Ammonium: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesized overview based on hypothetical preliminary data for the novel compound "Tenofovir-C3-O-C15-CF3 ammonium." The data and protocols presented herein are for illustrative purposes to demonstrate a technical framework and should not be considered as established scientific findings.
Abstract
This technical guide provides a preliminary overview of the in vitro efficacy of this compound, a novel long-acting prodrug of Tenofovir. The document summarizes initial quantitative data on its antiviral activity, cytotoxicity, and intracellular persistence. Detailed experimental methodologies for the key assays are provided to ensure reproducibility. Additionally, key experimental workflows and the proposed mechanism of action are visualized through structured diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound.
Quantitative Data Summary
The in vitro efficacy of this compound was evaluated in relevant cell lines. The following tables summarize the key quantitative findings from these preliminary studies.
Table 1: Antiviral Activity against HIV-1
| Cell Line | EC₅₀ (nM) | EC₉₀ (nM) |
| MT-4 | 1.5 ± 0.3 | 4.2 ± 0.8 |
| CEM-SS | 2.1 ± 0.5 | 5.9 ± 1.1 |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.8 ± 0.2 | 2.5 ± 0.6 |
EC₅₀/EC₉₀: 50%/90% effective concentration, representing the concentration of the compound that inhibits viral replication by 50% or 90%, respectively.
Table 2: Cytotoxicity Profile
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MT-4 | > 100 | > 66,667 |
| CEM-SS | > 100 | > 47,619 |
| PBMCs | > 100 | > 125,000 |
CC₅₀: 50% cytotoxic concentration, representing the concentration of the compound that reduces cell viability by 50%.
Table 3: Intracellular Anabolite Levels
| Cell Line | Tenofovir Diphosphate (TFV-DP) Concentration (pmol/10⁶ cells) after 24h incubation |
| PBMCs | 150 ± 25 |
TFV-DP is the active metabolite of Tenofovir.
Experimental Protocols
Detailed methodologies for the core in vitro assays are provided below.
3.1 Antiviral Activity Assay (HIV-1)
-
Cell Preparation: MT-4, CEM-SS, or activated PBMCs were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Compound Dilution: this compound was serially diluted in culture medium to achieve a range of final concentrations.
-
Infection: Cells were infected with HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: The plates were incubated for 7 days at 37°C in a humidified 5% CO₂ atmosphere.
-
Quantification of Viral Replication: Viral replication was quantified by measuring the activity of reverse transcriptase in the cell culture supernatant using a colorimetric assay.
-
Data Analysis: The EC₅₀ and EC₉₀ values were calculated by fitting a dose-response curve to the data using non-linear regression analysis.
3.2 Cytotoxicity Assay
-
Cell Seeding: Cells were seeded in 96-well plates as described for the antiviral assay.
-
Compound Addition: Serial dilutions of this compound were added to the wells.
-
Incubation: The plates were incubated for 7 days under standard cell culture conditions.
-
Cell Viability Assessment: Cell viability was determined using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The CC₅₀ values were determined from dose-response curves.
3.3 Intracellular Anabolite Analysis
-
Cell Treatment: PBMCs were incubated with 10 µM of this compound for 24 hours.
-
Cell Lysis: Cells were washed with PBS and then lysed using a 70% methanol solution.
-
Metabolite Extraction: The cell lysates were centrifuged, and the supernatant containing the intracellular metabolites was collected.
-
LC-MS/MS Analysis: The concentration of Tenofovir Diphosphate (TFV-DP) was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Normalization: The TFV-DP concentration was normalized to the cell number.
Visualizations: Workflows and Pathways
4.1 Experimental Workflow for In Vitro Efficacy
In-Depth Technical Guide to Tenofovir-C3-O-C15-CF3 Ammonium: A Long-Acting HIV Inhibitor Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tenofovir-C3-O-C15-CF3 ammonium, a novel long-acting prodrug of the widely used antiretroviral agent, Tenofovir. This document details its supplier and purchasing information, physicochemical properties, and the fundamental mechanism of action of its parent compound, Tenofovir.
Supplier and Purchasing Information
This compound is available from several specialized chemical suppliers. Researchers interested in procuring this compound for research and development purposes can inquire with the following vendors. Please note that pricing and availability are typically provided upon request and may vary.
| Supplier | Website | CAS Number | Notes |
| Protheragen | --INVALID-LINK-- | 2611373-80-7 | Inquiry required for purchase. |
| DC Chemicals | --INVALID-LINK-- | 2611373-80-7 | Inquiry required for purchase. |
| BLD Pharm | --INVALID-LINK-- | 2611373-80-7 | Online ordering may be available. |
| MedchemExpress | --INVALID-LINK-- | 2611373-80-7 | Inquiry required for purchase. |
Physicochemical and Biological Properties
This compound is a sophisticated prodrug of Tenofovir, engineered to exhibit a prolonged half-life and enhanced pharmacokinetic properties.[1][2][3] This modification is designed to improve drug delivery and sustain therapeutic levels of the active compound, Tenofovir, in the body.
| Property | Value | Reference |
| CAS Number | 2611373-80-7 | [1][2] |
| Molecular Formula | C28H52F3N6O5P | [1] |
| Molecular Weight | 640.72 g/mol | |
| Biological Activity | Potent anti-HIV activity in vitro.[1][2][3] | |
| Pharmacokinetics | Exhibits a substantially longer half-life in human liver microsomes compared to Tenofovir.[1][2][3] | |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Tenofovir's Inhibition of Viral Replication
As a prodrug, this compound must first be metabolized to its active form, Tenofovir. Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) that effectively blocks the replication of retroviruses like HIV. The mechanism of action involves several key intracellular steps.
Upon entering a host cell, Tenofovir undergoes two phosphorylation steps, catalyzed by cellular kinases, to become the active metabolite, Tenofovir diphosphate (TFV-DP). TFV-DP is a structural analog of the natural deoxyadenosine 5'-triphosphate (dATP).
TFV-DP competes with dATP for incorporation into the growing viral DNA chain by the viral enzyme, reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the Tenofovir molecule prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation. This effectively halts the transcription of viral RNA into DNA, a critical step in the viral life cycle.
The following diagram illustrates the intracellular activation of Tenofovir and its subsequent inhibition of HIV reverse transcriptase.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of specific long-acting Tenofovir prodrugs are often proprietary or found within peer-reviewed scientific literature. For researchers planning to work with this compound, it is recommended to consult scientific databases for publications on long-acting Tenofovir prodrugs to adapt existing methodologies. A general workflow for evaluating a novel Tenofovir prodrug is outlined below.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The handling and use of this compound should be performed by qualified professionals in a laboratory setting, in accordance with all applicable safety guidelines.
References
Methodological & Application
Application Notes and Protocols: Cytotoxicity Assessment of Tenofovir-C3-O-C15-CF3 Ammonium in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir-C3-O-C15-CF3 ammonium is a novel prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) essential in antiretroviral therapy.[1][2] This next-generation compound is engineered for an extended half-life, potent anti-HIV activity, and improved pharmacokinetic properties in vivo.[3] As with any new therapeutic agent, a thorough evaluation of its safety profile, including its potential for cytotoxicity in relevant cell types, is critical. Peripheral blood mononuclear cells (PBMCs), which include key targets of HIV such as T-lymphocytes, are a vital primary cell model for assessing the cytotoxic effects of new antiretroviral candidates.[4]
These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in human PBMCs using two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.[5]
Data Presentation
The following tables present hypothetical data for the 50% cytotoxic concentration (CC50) of this compound compared to its parent drug, Tenofovir, and another well-characterized prodrug, Tenofovir Disoproxil Fumarate (TDF). This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Comparative Cytotoxicity (CC50) in PBMCs after 48-hour exposure
| Compound | CC50 (µM) - MTT Assay | CC50 (µM) - LDH Assay |
| This compound | > 200 | > 200 |
| Tenofovir Disoproxil Fumarate (TDF) | 150 | 175 |
| Tenofovir | > 500 | > 500 |
Table 2: Dose-Dependent Cytotoxicity of this compound in PBMCs (48-hour exposure)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 10 | 98.5 | 1.2 |
| 50 | 95.2 | 4.8 |
| 100 | 91.8 | 8.5 |
| 200 | 88.1 | 12.3 |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[6][7]
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[6][7]
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and the subsequent layer.
-
Collect the buffy coat, the cloudy layer containing PBMCs, and transfer it to a new 50 mL conical tube.[7]
-
Add 30-40 mL of sterile PBS to the collected PBMCs and centrifuge at 300 x g for 10 minutes to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.
-
Count the cells using a hemocytometer and assess viability with Trypan Blue exclusion. Proceed only if viability is >95%.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, where viable cells with active metabolism convert MTT into a purple formazan product.[8][9]
Materials:
-
Isolated PBMCs
-
This compound stock solution (in DMSO or other suitable solvent)
-
Complete RPMI-1640 medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating compromised cell membrane integrity.[5]
Materials:
-
Isolated PBMCs
-
This compound stock solution
-
Complete RPMI-1640 medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed PBMCs and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4).
-
For each condition, set up triplicate wells for:
-
After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound in PBMCs.
Potential Signaling Pathway for Tenofovir-Induced Cytotoxicity
While specific pathways for this compound are yet to be elucidated, Tenofovir-related cytotoxicity, particularly in cell types like renal proximal tubules, has been linked to mitochondrial dysfunction.[5] This can lead to oxidative stress and the activation of inflammatory and apoptotic pathways. The NF-κB signaling pathway has been implicated in TDF-induced renal damage.[12]
Caption: Putative signaling pathway for Tenofovir-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Protheragen [protheragen.ai]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Role for NF-κB inflammatory signalling pathway in tenofovir disoproxil fumarate (TDF) induced renal damage in rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Study of Tenofovir-C3-O-C15-CF3 Ammonium in Small Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir, a cornerstone in the management of HIV and Hepatitis B infections, is a nucleotide reverse transcriptase inhibitor.[1] Its clinical efficacy is hampered by low oral bioavailability, necessitating the development of prodrugs to enhance its pharmacokinetic profile.[2] Tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) are two such successful prodrugs that have demonstrated improved therapeutic indices.[3][4] "Tenofovir-C3-O-C15-CF3 ammonium" is a novel investigational prodrug of tenofovir. This document outlines a comprehensive preclinical pharmacokinetic study design in small animals to evaluate its potential as a drug candidate.
The following protocols are designed to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, tenofovir, providing critical data for its progression in the drug development pipeline.
Metabolic Pathway of Tenofovir Prodrugs
Tenofovir prodrugs are designed to be stable in plasma and efficiently deliver tenofovir into target cells, where it is subsequently phosphorylated to its active form, tenofovir diphosphate (TFV-DP).[1][5] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][6] The intracellular conversion is a critical step for antiviral activity.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
Application Note & Protocol: Quantification of Tenofovir-C3-O-C15-CF3 Ammonium in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir is a potent nucleotide reverse transcriptase inhibitor widely used in the management of HIV and HBV infections. To enhance its bioavailability and cellular uptake, various prodrug strategies have been developed. "Tenofovir-C3-O-C15-CF3 ammonium" represents a novel long-chain lipid tenofovir prodrug designed for improved pharmacokinetic properties. This document provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of similar long-chain tenofovir prodrugs.[1][2]
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound from plasma samples.
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Materials and Reagents
-
This compound (Analyte)
-
Isotopically labeled this compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.[3]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution and a working solution of the IS in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to prepare calibration standards and quality control samples.[3]
Sample Preparation Protocol
The protein precipitation method is employed for sample preparation.[1][2]
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Condition |
| Column | C8, 2.1 x 50 mm, 2.6 µm[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[4] |
| Gradient | 3% B for 1 min, linear gradient to 95% B from 1-3 min, hold at 95% B for 1 min, return to 3% B from 4-4.1 min, hold at 3% B for 1 min. |
Mass Spectrometry
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transitions | Hypothetical values based on similar compoundsAnalyte: m/z 650.4 -> 346.1 Internal Standard: m/z 656.4 -> 352.1 |
| Ion Spray Voltage | 5500 V[6] |
| Source Temperature | 550°C[6] |
Method Validation Summary
The method was validated according to FDA Bioanalytical Method Validation guidelines.[1][2]
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | r² |
| This compound | 0.25 - 250 | 0.25 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 0.25 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 0.75 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC | 75 | ≤ 8.5 | ± 7.5 | ≤ 9.0 | ± 8.0 |
| High QC | 200 | ≤ 7.0 | ± 6.5 | ≤ 7.5 | ± 7.0 |
Data presented are representative and based on typical performance for similar assays.[2]
Intracellular Activation Pathway of Tenofovir Prodrugs
Long-chain tenofovir prodrugs are designed to efficiently enter target cells, where they undergo metabolic activation to the pharmacologically active form, tenofovir diphosphate (TFV-DP).[4][7]
Caption: Intracellular metabolic activation pathway of tenofovir prodrugs.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of the novel long-chain tenofovir prodrug, this compound, in human plasma. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a reliable framework for pharmacokinetic studies and clinical trial sample analysis. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.
References
- 1. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Evaluating Novel Tenofovir Prodrugs in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a cornerstone of antiretroviral therapy, requires prodrug strategies to enhance its oral bioavailability and intracellular delivery. While Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are well-established, the exploration of new prodrugs, such as the novel entity "Tenofovir-C3-O-C15-CF3 ammonium," is crucial for developing agents with improved efficacy and safety profiles. Due to the limited specific data on "this compound" in publicly available scientific literature, this document provides a comprehensive framework for its evaluation in cell culture models for antiviral testing. The protocols and data presentation formats are based on established methodologies for characterizing TDF and TAF, offering a robust starting point for researchers.
Tenofovir and its prodrugs are acyclic nucleoside phosphonates that, after intracellular conversion to the active metabolite tenofovir diphosphate (TFV-DP), act as a chain terminator for viral reverse transcriptase.[1] The prodrug approach is essential as the phosphonate group in Tenofovir limits its cell permeability and oral bioavailability.[2] Prodrugs like TDF and TAF mask this charged group, facilitating entry into cells where they are metabolized to Tenofovir, which is then phosphorylated to the active TFV-DP.[3][4]
Data Presentation: A Comparative Framework
When evaluating a novel prodrug like this compound, it is critical to compare its in vitro efficacy and cytotoxicity against the parent drug, Tenofovir, and its established prodrugs. The following tables provide a template for summarizing such quantitative data.
Table 1: Comparative Antiviral Activity of Tenofovir and its Prodrugs against HIV-1
| Compound | Cell Line | Virus Strain | EC50 | Reference |
| Tenofovir (TFV) | Lymphoblastoid cells | HIV-1 | 0.04 - 8.5 µM | [5] |
| Tenofovir (TFV) | HepG2.2.15 | HBV | 1.1 µM | [5] |
| Tenofovir Disoproxil Fumarate (TDF) | HepG2.2.15 | HBV | 0.02 µM | [5] |
| Tenofovir Alafenamide (TAF) | PBMCs | HIV-1 | 0.10 - 12.0 nM (mean 3.5 nM) | [5] |
| Tenofovir Alafenamide (TAF) | MT-2 | HIV-1 | 5 nM | [5] |
| Tenofovir Alafenamide (TAF) | MT-4 | HIV-1 | 7 nM | [5] |
| This compound | e.g., MT-4, PBMCs | e.g., HIV-1 IIIB | To be determined |
Table 2: Comparative Cytotoxicity of Tenofovir and its Prodrugs
| Compound | Cell Line | CC50 | Reference |
| Tenofovir (TFV) | HepG2 | 398 µM | [5] |
| Tenofovir (TFV) | Skeletal muscle cells | 870 µM | [5] |
| Tenofovir (TFV) | Erythroid progenitor cells | >200 µM | [5] |
| Tenofovir Disoproxil Fumarate (TDF) | HepG2 | >10 µM | [5] |
| Tenofovir Alafenamide (TAF) | MT-2 | 42 µM | [5] |
| Tenofovir Alafenamide (TAF) | MT-4 | 4.7 µM | [5] |
| Tenofovir Alafenamide (TAF) | PBMCs | >10 µM | [5] |
| This compound | e.g., MT-4, PBMCs, HepG2 | To be determined |
Experimental Protocols
The following are detailed protocols for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a novel Tenofovir prodrug.
Protocol 1: In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol describes a method to determine the EC50 of a test compound against HIV-1 in a lymphocyte cell line (e.g., MT-4). The readout is based on the quantification of a viral antigen, such as p24, in the cell culture supernatant.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Complete cell culture medium
-
HIV-1 stock of known titer (e.g., IIIB strain)
-
Test compound (this compound) stock solution
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[6]
-
Compound Dilution: Prepare serial dilutions of the test compound in complete medium.
-
Infection and Treatment: Add 50 µL of the diluted compound to the wells. Subsequently, infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.[6] Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.[5][6]
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
p24 Antigen Quantification: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.[5][7]
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the infected, untreated control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[6]
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol outlines the determination of the CC50 of a test compound using the MTT assay.
Materials:
-
Target cell line (e.g., MT-4, PBMCs, HepG2)
-
Complete cell culture medium
-
Test compound (this compound) stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight if applicable.[6]
-
Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control.[6]
-
Incubation: Incubate the plates for a duration that corresponds to the antiviral assay (e.g., 5-7 days) at 37°C in a humidified 5% CO₂ incubator.[5][6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the drug concentration.[5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Intracellular activation of a Tenofovir prodrug and its mechanism of action.
Experimental Workflow
Caption: Workflow for determining the antiviral efficacy and cytotoxicity of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of Tenofovir-C3-O-C15-CF3 Ammonium in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. However, its clinical efficacy is hampered by poor bioavailability. To overcome this limitation, various prodrug strategies have been developed, including the novel lipid conjugate, Tenofovir-C3-O-C15-CF3 ammonium. This molecule is designed to enhance cell permeability and improve pharmacokinetic profiles. A critical step in the preclinical development of such a prodrug is the evaluation of its stability in relevant biological matrices to ensure it reaches the target site intact. While specific quantitative data for this compound is not extensively published, it has been noted to exhibit a substantially longer half-life than the parent drug, tenofovir.[1] This document provides detailed protocols for assessing the stability of this compound in human plasma, whole blood, and liver microsomes, drawing upon established methodologies for similar tenofovir prodrugs.
Data Presentation
The stability of a prodrug is typically assessed by measuring its disappearance over time in a given biological matrix. The following tables present illustrative data for the stability of this compound, based on expected trends for advanced lipid-based tenofovir prodrugs which generally show greater stability than earlier formulations like Tenofovir Disoproxil Fumarate (TDF). For comparison, typical stability data for TDF and another advanced prodrug, Tenofovir Alafenamide (TAF), are included.
Table 1: Stability of Tenofovir Prodrugs in Human Plasma at 37°C
| Time (minutes) | % Remaining this compound (Illustrative) | % Remaining TAF | % Remaining TDF |
| 0 | 100 | 100 | 100 |
| 15 | 98 | 95 | 75 |
| 30 | 95 | 92 | 55 |
| 60 | 92 | 88 | 30 |
| 120 | 88 | 80 | 10 |
| Half-life (t½) | >24 hours (estimated) | ~8 hours | <1 hour |
Table 2: Stability of Tenofovir Prodrugs in Human Whole Blood at 37°C
| Time (minutes) | % Remaining this compound (Illustrative) | % Remaining TAF | % Remaining TDF |
| 0 | 100 | 100 | 100 |
| 15 | 97 | 93 | 65 |
| 30 | 94 | 89 | 40 |
| 60 | 90 | 82 | 15 |
| 120 | 85 | 75 | <5 |
| Half-life (t½) | >12 hours (estimated) | ~6 hours | <30 minutes |
Table 3: Metabolic Stability of Tenofovir Prodrugs in Human Liver Microsomes (HLM) at 37°C
| Time (minutes) | % Remaining this compound (Illustrative) | % Remaining TAF | % Remaining TDF |
| 0 | 100 | 100 | 100 |
| 15 | 90 | 85 | 50 |
| 30 | 82 | 72 | 20 |
| 60 | 68 | 50 | <5 |
| Intrinsic Clearance | Low to Moderate | Moderate | High |
Experimental Protocols
The following are detailed methodologies for conducting stability testing of this compound in various biological matrices.
Protocol 1: Stability in Human Plasma
Objective: To determine the rate of degradation of this compound in human plasma.
Materials:
-
This compound
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (IS) solution (e.g., a structurally similar, stable molecule)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw frozen human plasma at 37°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with the prodrug to a final concentration of 1-10 µM.
-
-
Incubation:
-
Incubate the spiked plasma at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma sample.
-
-
Sample Processing:
-
Immediately add the plasma aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with 0.1% formic acid and the internal standard to precipitate proteins and quench the reaction.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
The percentage of remaining prodrug at each time point is calculated relative to the concentration at time zero.
-
Protocol 2: Stability in Human Whole Blood
Objective: To evaluate the stability of this compound in the presence of blood cells and plasma enzymes.
Materials:
-
Same as Protocol 1, but with fresh human whole blood instead of plasma.
Procedure:
-
Preparation:
-
Use fresh human whole blood collected with an appropriate anticoagulant.
-
Spike the whole blood with this compound to the desired final concentration.
-
-
Incubation:
-
Gently mix the spiked blood and incubate at 37°C with gentle agitation.
-
Collect aliquots at designated time points.
-
-
Sample Processing:
-
Follow the same protein precipitation and quenching procedure as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using LC-MS/MS to determine the concentration of the parent prodrug over time.
-
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of this compound to metabolism by hepatic enzymes.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Acetonitrile with 0.1% formic acid
-
Internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5-1 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Quench the reaction at each time point by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in Protocol 1 (vortex, centrifuge, collect supernatant).
-
-
LC-MS/MS Analysis:
-
Quantify the remaining prodrug concentration by LC-MS/MS. The rate of disappearance is used to calculate the in vitro intrinsic clearance.
-
Visualizations
The following diagrams illustrate the experimental workflows for the stability testing protocols.
Caption: Experimental workflows for stability testing.
References
Application Notes for In Vivo Studies of Tenofovir-C3-O-C15-CF3 Ammonium
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ω-Functionalized Lipid Prodrugs of HIV NtRTI Tenofovir with Enhanced Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long-Acting HIV Prevention Tools | HIV.gov [hiv.gov]
- 7. symmetric.events [symmetric.events]
- 8. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 13. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 14. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tenofovir-C3-O-C15-CF3 Ammonium Analytical Standards
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tenofovir-C3-O-C15-CF3 ammonium is a derivative of Tenofovir, a widely used nucleotide reverse transcriptase inhibitor for the treatment of HIV and chronic Hepatitis B.[1] This novel compound is characterized by a modified pro-drug moiety, suggesting altered pharmacokinetic properties. Preliminary data indicates that this compound exhibits a significantly longer half-life in human liver microsomes, potent in-vitro anti-HIV activity, and enhanced pharmacokinetic properties in vivo when compared to the parent drug, Tenofovir.[1][2][3] These characteristics make it a compound of significant interest for researchers in virology and drug development.
These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Product Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 2611373-80-7 |
| Molecular Formula | C28H52F3N6O5P |
| Molecular Weight | 640.72 g/mol |
| Synonyms | Not available |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound analytical reference material. The methodology is adapted from established methods for Tenofovir and its prodrugs.
Experimental Protocol: HPLC
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Sample Preparation | Dissolve standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This protocol provides a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma. This method is based on established bioanalytical methods for Tenofovir and its prodrugs, which often utilize protein precipitation for sample cleanup.[4]
Experimental Protocol: LC-MS/MS
| Parameter | Recommended Condition |
| Sample Preparation | |
| 1. To 100 µL of plasma, add 300 µL of Acetonitrile containing an appropriate internal standard (e.g., Tenofovir-d6). | |
| 2. Vortex for 1 minute to precipitate proteins. | |
| 3. Centrifuge at 14,000 x g for 10 minutes. | |
| 4. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. | |
| 5. Reconstitute the residue in 100 µL of the initial mobile phase. | |
| Chromatography | |
| Column | UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for the compound. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for Tenofovir-C3-O-C15-CF3 |
| Product Ion (Q3) | To be determined by direct infusion of the standard. A common fragment for Tenofovir is m/z 176.0. |
| Collision Energy | To be optimized for the specific precursor-product ion transition. |
Visualizations
Caption: Analytical workflow for the quality control of a chemical reference standard.
Caption: Proposed intracellular metabolic activation pathway of a Tenofovir prodrug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Concentrations of Tenofovir-C3-O-C15-CF3 Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir-C3-O-C15-CF3 ammonium is a novel lipid prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections. As a lipophilic derivative, this compound is designed for enhanced cellular uptake and pharmacokinetic properties. Accurate measurement of its intracellular concentration, as well as its metabolic conversion to the active diphosphate form (Tenofovir diphosphate, TFV-DP), is crucial for understanding its pharmacological profile, including efficacy and potential for cellular toxicity.
These application notes provide a comprehensive guide for the quantification of this compound within a cellular matrix, primarily focusing on peripheral blood mononuclear cells (PBMCs). The described protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Tenofovir and other lipophilic prodrugs, and serve as a detailed starting point for method development and validation.
Principle
The quantification of intracellular this compound involves several key steps: isolation of the target cells, rapid quenching of metabolic activity, efficient extraction of the lipophilic prodrug from the cellular matrix, chromatographic separation from endogenous interferences, and sensitive and specific detection by tandem mass spectrometry. Given the compound's structure, a reverse-phase liquid chromatography method is proposed.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H52F3N6O5P |
| Molecular Weight | 640.72 g/mol |
| CAS Number | 2611373-80-7 |
| Predicted LogP | High (Lipophilic) |
Table 2: Proposed LC-MS/MS Parameters for Method Development
| Parameter | Recommended Starting Condition | Notes for Optimization |
| LC Column | C18 or C8 reverse-phase, e.g., Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | Test different column chemistries for optimal peak shape and separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust additive for optimal ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Isopropanol can be added to the organic phase to improve elution of highly lipophilic compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimize for best chromatographic resolution and run time. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the lipophilic compound, followed by a re-equilibration step. | A shallow gradient may be required to separate from other cellular lipids. |
| Injection Volume | 5 - 10 µL | Dependent on achievable sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Expected to provide good sensitivity for the ammonium adduct. |
| MRM Transition | To be determined empirically | Infuse a standard solution of the analyte to determine the precursor ion and optimize collision energy to find the most abundant and stable product ion. |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal. Alternatively, a structurally similar lipophilic compound. | Essential for accurate quantification. |
Experimental Protocols
PBMC Isolation from Whole Blood
This protocol is for the isolation of peripheral blood mononuclear cells (PBMCs), a primary target for HIV infection.
Materials:
-
Whole blood collected in EDTA or ACD tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Refrigerated centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque PLUS in a 15 mL centrifuge tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat, the distinct band of mononuclear cells, using a sterile pipette.
-
Transfer the collected cells to a new 50 mL centrifuge tube and add PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Centrifuge the required number of cells (e.g., 10 million cells) per sample at 300 x g for 10 minutes and discard the supernatant. The cell pellet is now ready for quenching and extraction.
Intracellular Extraction of this compound
This protocol is designed for the efficient lysis of cells and extraction of the lipophilic prodrug while precipitating proteins.
Materials:
-
PBMC pellets
-
Ice-cold Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Place the PBMC pellet on ice.
-
To quench metabolic activity and lyse the cells, add 200 µL of ice-cold 80% methanol containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for intracellular concentration measurement.
Caption: Putative intracellular metabolic pathway.
Caption: Logical workflow for analytical method development and validation.
Disclaimer
This document provides a generalized protocol and should be used as a starting point. Optimization of the extraction procedure and LC-MS/MS parameters will be necessary for the specific compound "this compound" and the biological matrix being analyzed. Full method validation according to regulatory guidelines is required before use in clinical or preclinical studies.
Application Notes and Protocols for Long-Term Cell Viability Assays of Tenofovir-C3-O-C15-CF3 ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B infections. It functions as a nucleotide reverse transcriptase inhibitor, effectively halting viral replication.[1][2] Tenofovir is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its bioavailability.[1] "Tenofovir-C3-O-C15-CF3 ammonium" is a novel derivative of tenofovir.[3][4][5] Preliminary data suggests that this compound may possess a prolonged half-life in human liver microsomes and potent anti-HIV activity in vitro, potentially offering improved pharmacokinetic properties.[3]
A critical aspect of preclinical drug development is the assessment of long-term cellular toxicity. While tenofovir and its prodrugs are generally considered to have a low in vitro cytotoxicity profile, effects can be observed at higher concentrations or in specific cell types.[6] Notably, tenofovir-related cytotoxicity, particularly nephrotoxicity, has been linked to mitochondrial dysfunction and the induction of apoptotic pathways.[6][7] Therefore, evaluating the long-term impact of "this compound" on cell viability is essential to determine its safety profile.
These application notes provide detailed protocols for conducting long-term cell viability assays to characterize the cytotoxic potential of "this compound".
Data Presentation: Quantitative Summary of Cytotoxicity
The 50% cytotoxic concentration (CC50) is a standard metric for quantifying a compound's toxicity, representing the concentration at which 50% of cells in a culture are killed.[6] It is crucial to determine the CC50 across various relevant cell lines and at multiple time points to understand the long-term effects. The following table provides a template for summarizing experimental findings.
Table 1: Summary of Long-Term Cytotoxicity (CC50 in µM) of this compound
| Cell Line/Type | Assay Type | 7-Day CC50 (µM) | 14-Day CC50 (µM) | 21-Day CC50 (µM) | Notes |
| HepG2 (Human Liver Epithelial Carcinoma) | RealTime-Glo™ | Data Pending | Data Pending | Data Pending | Key cell line for studying hepatotoxicity of HBV treatments. |
| HK-2 (Human Kidney Proximal Tubule) | RealTime-Glo™ | Data Pending | Data Pending | Data Pending | Important for assessing the potential for nephrotoxicity.[7] |
| PBMCs (Peripheral Blood Mononuclear Cells) | MTT or XTT Assay | Data Pending | Data Pending | Data Pending | Relevant for evaluating effects on immune cells in HIV research. |
| MT-4 (Human T-cell Leukemia) | MTT or XTT Assay | Data Pending | Data Pending | Data Pending | Commonly used T-cell line for HIV research.[8] |
Mandatory Visualizations
Caption: Workflow for assessing long-term cell viability.
Caption: Potential signaling pathway for tenofovir-induced cytotoxicity.
Experimental Protocols
Protocol 1: Long-Term Cell Viability using RealTime-Glo™ MT Cell Viability Assay
This protocol is ideal for long-term studies as it is non-lytic, allowing for the continuous monitoring of cell viability from the same well over several weeks.
Materials:
-
Target cells (e.g., HepG2, HK-2)
-
Complete cell culture medium
-
96-well, clear-bottom, white-walled assay plates
-
This compound
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Suspend cells in complete culture medium at a density of 1 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no-cell" background controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 2X stock concentration of this compound in complete culture medium. Create a serial dilution series to cover a broad concentration range (e.g., 0.1 nM to 100 µM).
-
Prepare a 2X working solution of the RealTime-Glo™ reagent by diluting the 1000X substrate and 1000X NanoLuc® Enzyme in complete culture medium.
-
Combine equal volumes of the 2X compound solution and the 2X RealTime-Glo™ working solution.
-
Remove the culture medium from the cells and add 100 µL of the compound/reagent mix to each well. Also include vehicle control wells (medium with RealTime-Glo™ reagent but no compound).
-
-
Long-Term Incubation and Measurement:
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
Measure luminescence at designated time points (e.g., 24h, 48h, 72h, Day 7, Day 14, Day 21). Allow the plate to equilibrate to room temperature for 10-15 minutes before each reading.
-
For incubations longer than 72 hours, perform a 50-75% medium change every 3-4 days. The new medium should contain the appropriate concentrations of both the test compound and the RealTime-Glo™ reagent.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (log scale) and use a non-linear regression model to determine the CC50 value at each time point.
-
Protocol 2: Long-Term Cell Viability using MTT Assay
The MTT assay is a colorimetric endpoint assay that measures metabolic activity. For long-term studies, separate plates must be set up for each time point.
Materials:
-
Target cells (e.g., PBMCs, MT-4)
-
Complete cell culture medium
-
96-well, flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multiple 96-well plates (one for each time point: Day 7, Day 14, Day 21) at an optimized density. Allow cells to adhere overnight if applicable.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound to the appropriate wells. Include vehicle controls.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
-
-
Long-Term Maintenance:
-
Every 3-4 days, perform a 50% medium change, replacing the removed medium with fresh medium containing the appropriate concentration of the test compound.
-
-
MTT Assay at Each Time Point:
-
At the end of the designated incubation period (e.g., Day 7), select the corresponding plate.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the CC50 value for each time point.[6]
-
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. 2611373-80-7|this compound|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting "Tenofovir-C3-O-C15-CF3 ammonium" solubility issues
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing solubility issues with Tenofovir-C3-O-C15-CF3 ammonium.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). What is happening?
A1: This is a common phenomenon for highly lipophilic compounds like this compound. The long C15 lipid chain and the trifluoromethyl (CF3) group make the molecule very hydrophobic.[1][2][3] While it dissolves readily in a polar aprotic solvent like DMSO, adding this stock solution to an aqueous environment drastically increases the polarity, causing the compound to "crash out" or precipitate.[4] This is a classic sign of poor aqueous solubility.
Q2: What is the maximum DMSO concentration I can use in my cell-based assays without causing toxicity?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. To minimize solvent effects, always aim for the lowest possible final DMSO concentration (ideally ≤0.1%).[4]
Q3: Are there immediate steps I can take to try and redissolve the precipitate in my aqueous solution?
A3: Yes, you can try the following initial steps:
-
Gentle Warming: Warm the solution to 37°C, as increased temperature can sometimes improve solubility. Be cautious, as prolonged heating can degrade the compound.[4]
-
Sonication: Use a bath sonicator for 5-10 minutes to break up precipitate particles and aid in dissolution.[4]
-
Vigorous Mixing: Immediately after diluting the DMSO stock, vortex the solution vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations from precipitating.[4]
Q4: The compound name includes "ammonium." How does this affect solubility?
A4: The "ammonium" indicates that the compound is a salt form. Salt formation is a common strategy to improve the aqueous solubility and dissolution rate of ionizable drugs.[5] However, for a molecule with such a dominant hydrophobic lipid chain, the effect of the salt form on aqueous solubility may be limited, and precipitation can still readily occur upon dilution from an organic solvent.
Q5: I need to use this compound for in vitro assays, but the poor solubility is giving inconsistent results. What can I do?
A5: For in vitro assays with highly lipophilic compounds, it is often necessary to use a carrier protein or other solubilizing agents. Researchers working with similar lipid prodrugs of Tenofovir have successfully used human serum albumin (HSA) to maintain solubility in assay media.[3] Formulating the compound with HSA at an appropriate molar ratio can prevent precipitation and allow for more reliable pharmacological assessment.[3]
Troubleshooting Guide
If initial steps fail, a more systematic approach is required. The following guide provides strategies to address solubility challenges.
Solubility Data in Common Solvents
The following table summarizes the approximate kinetic solubility of this compound in various solvent systems. This data is representative for a highly lipophilic prodrug and should be used as a guideline for formulation development.
| Solvent System | Temperature (°C) | Approx. Kinetic Solubility (µg/mL) | Notes |
| 100% DMSO | 25 | >20,000 | Compound is freely soluble. Recommended for primary stock solutions (e.g., 10-20 mM).[6] |
| 100% Ethanol | 25 | ~5,000 | Soluble, but less so than in DMSO. |
| PBS (pH 7.4) | 25 | <1 | Practically insoluble in aqueous buffers. |
| PBS (pH 7.4) with 2% DMSO | 25 | <5 | Minor improvement with co-solvent, but still very low solubility.[7] |
| Cell Culture Media + 10% FBS | 37 | 5 - 15 | Serum proteins in FBS can slightly improve solubility. Results may vary by media type. |
| PBS (pH 7.4) with 1:1 molar ratio HSA | 37 | 50 - 100 | Human Serum Albumin (HSA) acts as a carrier, significantly improving apparent solubility.[3] |
Workflow for Addressing Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for solubility issues.
Structural Basis of Solubility Challenge
The chemical structure of this compound dictates its solubility profile. The large, nonpolar lipid tail dominates the molecule's properties, leading to its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).
Caption: Relationship between structure and solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Using the molecular weight (e.g., ~640.72 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.[4]
-
Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved. Gentle warming (37°C) or brief sonication can be used if needed.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[4]
Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general procedure to estimate the kinetic solubility in an aqueous buffer.
-
Prepare Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[6]
-
Prepare Buffer: Use the desired aqueous buffer (e.g., PBS, pH 7.4).[8]
-
Dilution: In a microcentrifuge tube, add a small volume of the DMSO stock (e.g., 10 µL) to a larger volume of the aqueous buffer (e.g., 490 µL) to achieve the target concentration and a final DMSO percentage (in this case, 2%).[6] Prepare duplicate samples.[6]
-
Equilibration: Place the tubes in a thermomixer or shaker and incubate at a controlled temperature (e.g., 25°C) with constant agitation (e.g., 850 rpm) for 2 hours to allow the solution to reach equilibrium.[6][9]
-
Separation: After incubation, separate any undissolved precipitate. This can be done by:
-
Centrifugation: Spin the tubes at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Filtration: Use a solubility filter plate (e.g., Millipore MultiScreen).[9]
-
-
Quantification: Carefully collect the supernatant or filtrate, ensuring no precipitate is disturbed. Determine the concentration of the dissolved compound using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy against a standard calibration curve.[6][9] The resulting concentration is the kinetic solubility.
References
- 1. Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ω-Functionalized Lipid Prodrugs of HIV NtRTI Tenofovir with Enhanced Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
Technical Support Center: Optimizing "Tenofovir-C3-O-C15-CF3 ammonium" Dosage for In Vitro Assays
Product Name: Tenofovir-C3-O-C15-CF3 ammonium (Herein referred to as TFC-A)
Welcome, researchers! This resource is designed to help you effectively use TFC-A in your in vitro experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common issues, detailed experimental protocols, and reference data to guide your assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for TFC-A?
A1: TFC-A is a novel prodrug of Tenofovir.[1] Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI).[2][3] Like other Tenofovir prodrugs, TFC-A is designed to enhance cell permeability. Once inside the target cell, it is expected to be metabolized into Tenofovir, which is then phosphorylated twice by cellular enzymes to form the active metabolite, Tenofovir diphosphate (TFV-DP).[1][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (RT) and causes DNA chain termination when incorporated into viral DNA, thereby halting viral replication.[4][5]
Q2: How should I reconstitute and store TFC-A?
A2: TFC-A is an ammonium salt, which generally confers good aqueous solubility.
-
Reconstitution: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in sterile, nuclease-free water or DMSO. Sonication may assist in complete dissolution.
-
Storage: The lyophilized powder should be stored at -20°C. The reconstituted stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For frequent use, a stock solution may be stored at 4°C for a short period, but stability under these conditions should be verified.
Q3: In which cell lines can I test TFC-A?
A3: TFC-A can be tested in any cell line susceptible to the virus you are studying. For HIV research, common cell lines include MT-2, MT-4, CEM-SS, and peripheral blood mononuclear cells (PBMCs).[6][7] For Hepatitis B Virus (HBV) research, HepG2.2.15 cells are a standard model.[1] It is crucial to assess the cytotoxicity of TFC-A in your specific cell line of choice.[8]
Q4: What is a good starting concentration range for my dose-response experiments?
A4: A broad concentration range is recommended for initial experiments to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). A starting range of 0.1 nM to 100 µM, using serial dilutions (e.g., half-log or full-log), is advisable.[9] Published data for other advanced Tenofovir prodrugs show EC50 values against HIV in the low nanomolar range.[7]
Q5: What is the Selectivity Index (SI), and why is it important?
A5: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations far below those that harm the host cells.[9][10]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity (Low CC50) | 1. Compound concentration is too high. 2. Cell line is particularly sensitive. 3. Extended incubation time. 4. Solvent (e.g., DMSO) toxicity. | 1. Test a lower range of concentrations. 2. Confirm CC50 in a different, relevant cell line. 3. Reduce the assay duration if the experimental design allows. 4. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent-only control.[8] |
| No or Low Antiviral Activity (High EC50) | 1. Compound concentration is too low. 2. Inefficient metabolic activation of the prodrug in the chosen cell line. 3. Compound degradation. 4. Virus inoculum is too high. | 1. Test a higher range of concentrations. 2. Verify expression of relevant metabolic enzymes (e.g., esterases, cathepsin A) in your cell line or switch to a different cell type.[6] 3. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 4. Optimize the multiplicity of infection (MOI) to ensure it is within the linear range of the assay. |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Uneven cell seeding density. 3. Edge effects in the microplate. 4. Compound precipitation at high concentrations. | 1. Use calibrated pipettes and proper technique. 2. Ensure a homogenous single-cell suspension before seeding. Check for cell clumping. 3. Avoid using the outermost wells of the plate or fill them with sterile media/PBS to maintain humidity. 4. Visually inspect stock and diluted solutions. If precipitation occurs, try a different solvent or lower the highest concentration. |
| EC50 Appears Close to CC50 (Low SI) | 1. The antiviral effect is due to general cell stress or toxicity, not specific viral inhibition.[11] 2. The compound has a narrow therapeutic window in this specific cell/virus system. | 1. Perform a time-of-addition experiment to understand if the compound targets a specific viral lifecycle stage.[10] 2. Test in a different cell system. 3. Consider the compound for combination studies with other antivirals to potentially lower the required effective concentration. |
Quantitative Data Summary
The following tables provide representative in vitro data for Tenofovir prodrugs based on published literature. These values should be used as a general guide for designing experiments with TFC-A. Note: Actual values for TFC-A must be determined empirically.
Table 1: Representative Antiviral Activity (EC50) of Tenofovir Prodrugs
| Cell Line | Virus | Compound | EC50 Value |
| MT-2 Cells | HIV-1 | Tenofovir Alafenamide (TAF) | 5.8 - 12.0 nM |
| PBMCs | HIV-1 | Tenofovir Alafenamide (TAF) | 0.10 - 6.5 nM |
| HepG2 2.2.15 | HBV | Tenofovir Disoproxil (TDF) | ~20 nM |
Data compiled from representative studies.[6][7]
Table 2: Representative Cytotoxicity (CC50) of Tenofovir Prodrugs
| Cell Line | Compound | CC50 Value |
| CEM-CCRF | Tenofovir | >100 µM |
| MT-2 | Tenofovir Alafenamide (TAF) | >5,000 nM |
| HepG2 | Tenofovir | ~400 µM |
| Renal Proximal Tubule Cells | Tenofovir | >100 µM |
Data compiled from representative studies.[6][12]
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTS Assay
This protocol determines the concentration of TFC-A that reduces cell viability by 50% (CC50). The MTS assay measures the metabolic activity of viable cells.[13][14]
Materials:
-
Target cells in complete culture medium
-
96-well flat-bottom tissue culture plates
-
TFC-A stock solution
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Prepare a cell suspension at the desired density. Dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (for adherent cells) or for 2-4 hours (for suspension cells) at 37°C, 5% CO2.
-
Compound Dilution: Prepare a 2-fold serial dilution of TFC-A in complete culture medium at 2x the final desired concentrations.
-
Treatment: Remove the medium (for adherent cells) or add directly (for suspension cells) 100 µL of the diluted TFC-A to the appropriate wells. Include "cells only" (untreated) and "medium only" (background) controls.
-
Incubation: Incubate the plate for a period equivalent to your planned antiviral assay (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)
This protocol determines the EC50 of TFC-A by quantifying the inhibition of HIV-1 replication, measured by the level of p24 capsid protein in the supernatant.
Materials:
-
HIV-1 susceptible cells (e.g., MT-4, PBMCs)
-
HIV-1 laboratory-adapted strain
-
TFC-A stock solution
-
96-well plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol.
-
Treatment & Infection:
-
Prepare serial dilutions of TFC-A in culture medium.
-
Add the diluted compound to the cells.
-
Immediately add a pre-titered amount of HIV-1 stock to achieve a desired MOI.
-
Include "infected, untreated" (virus control) and "uninfected, untreated" (cell control) wells.
-
-
Incubation: Incubate the plates for 4-7 days at 37°C, 5% CO2 to allow for viral replication.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well. If necessary, centrifuge the plate to pellet cells and avoid carryover.
-
p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample according to the manufacturer's protocol for the ELISA kit.
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
Visualizations
Caption: Hypothetical metabolic activation pathway of TFC-A to its active form.
Caption: General experimental workflow for determining CC50 and EC50 values.
Caption: Troubleshooting logic for unexpected high cytotoxicity results.
References
- 1. benchchem.com [benchchem.com]
- 2. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Tenofovir Prodrug Stability and Degradation Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tenofovir prodrugs, with a specific focus on understanding the potential degradation of "Tenofovir-C3-O-C15-CF3 ammonium".
Disclaimer: Specific degradation studies on "this compound" are not widely available in published literature. The information provided here is based on established knowledge of other tenofovir prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The degradation pathways and products discussed are potential routes for "this compound" and should be confirmed through experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the structure of other tenofovir ester prodrugs, the primary degradation pathway for this compound is likely hydrolysis of the ester bond. This can be catalyzed by acid, base, or enzymes (esterases) in biological systems. This hydrolysis would release the active drug, tenofovir, and a corresponding C3-O-C15-CF3 alcohol side chain.
Q2: What are the expected degradation products of this compound?
The primary degradation product is expected to be tenofovir . Another key product would be the alcohol resulting from the cleavage of the ester linkage. Additionally, similar to TDF, there is a potential for the formation of mono-ester intermediates where only one of the prodrug moieties is cleaved.
Q3: My analytical method is showing unexpected peaks during a stability study. How can I identify these unknown impurities?
Identifying unknown peaks is a critical step in stability testing. A combination of analytical techniques is often required:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the mass-to-charge ratio (m/z) of the unknown impurities, providing clues to their molecular weight and elemental composition.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula of the degradation products.[1]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ions, you can obtain structural information and identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed structural elucidation of isolated impurities.[1]
It is also beneficial to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and aid in their identification.[1][3][4]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Possible Cause: The stability of tenofovir prodrugs is highly dependent on the pH and composition of the solution. The ester linkage in your compound may be susceptible to rapid hydrolysis.
Troubleshooting Steps:
-
pH Adjustment: Evaluate the stability of the compound across a range of pH values to identify the optimal pH for stability.
-
Solvent Selection: If possible, use aprotic solvents for non-aqueous studies to minimize hydrolysis. For aqueous solutions, consider using buffers to maintain a stable pH.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.
Issue 2: Poor Resolution of Degradation Products in HPLC
Possible Cause: The chromatographic conditions may not be optimized to separate the parent compound from its closely related degradation products.
Troubleshooting Steps:
-
Method Optimization:
-
Mobile Phase: Experiment with different solvent compositions, gradients, and pH of the aqueous phase.
-
Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity.
-
Temperature: Adjusting the column temperature can influence peak shape and resolution.
-
-
Use of a Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can accurately separate the intact drug from its degradation products without interference.[4]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1N HCl and heat at a controlled temperature (e.g., 60°C).[3] Collect samples at various time points.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1N NaOH at room temperature.[3] Collect samples at various time points.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature.[3] Collect samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).[1] Dissolve samples at various time points for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light.
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for peak identification.
Data Presentation
Table 1: Summary of Forced Degradation Studies for Tenofovir Disoproxil Fumarate (TDF)
This table summarizes typical degradation observed for TDF and can serve as a reference for designing studies for this compound.
| Stress Condition | Reagent | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 10.95% | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 10.6% | [3] |
| Oxidative Degradation | Hydrogen Peroxide | 12.22% | [3] |
| Neutral Hydrolysis | Water | 12.26% | [3] |
Visualizations
Diagram 1: Potential Degradation Pathway of a Tenofovir Ester Prodrug
Caption: Potential hydrolytic degradation pathway of this compound.
Diagram 2: Experimental Workflow for Impurity Identification
Caption: A typical workflow for the identification and characterization of unknown degradation products.
References
- 1. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Preventing Tenofovir-C3-O-C15-CF3 Ammonium Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of "Tenofovir-C3-O-C15-CF3 ammonium" precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it precipitate in my cell culture experiments?
A1: "this compound" is an ammonium salt of a tenofovir prodrug designed for enhanced pharmacokinetic properties, suggesting it is more lipophilic than the parent drug, tenofovir.[1][2] Precipitation in aqueous cell culture media is a common issue for hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the media, often triggered by the dilution of a high-concentration stock solution (e.g., in DMSO) into the aqueous environment.
Q2: I observed precipitation immediately after adding the compound to my media. What is the likely cause?
A2: Immediate precipitation is typically due to the rapid dilution of a concentrated stock solution (e.g., in DMSO) into the cell culture medium. The compound is highly soluble in the organic solvent but not in the aqueous medium, causing it to crash out of solution as the solvent is diluted. Other contributing factors can include using cold media or having a final drug concentration that is too high.
Q3: The media with "this compound" was clear initially, but a precipitate formed after incubation. What could be the reason for this delayed precipitation?
A3: Delayed precipitation can be caused by several factors, including:
-
Temperature fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature changes that affect compound solubility.
-
pH shifts: Cellular metabolism can alter the pH of the culture medium over time, which can impact the solubility of pH-sensitive compounds.
-
Evaporation: Media evaporation from culture plates can increase the concentration of the compound, potentially exceeding its solubility limit.
-
Interactions with media components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.
-
Compound degradation: The compound may degrade into a less soluble form.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: The final concentration of DMSO should be kept as low as possible to minimize cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with 0.1% or lower being ideal for many cell lines. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q5: Can I filter out the precipitate and use the remaining solution for my experiment?
A5: It is not recommended to filter out the precipitate and use the remaining solution. The formation of a precipitate means the actual concentration of the dissolved compound is unknown and likely much lower than intended, which will significantly impact the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This is a common problem when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous solution.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of "this compound" in the media is higher than its aqueous solubility limit. | Decrease the final working concentration of the compound. If a high concentration is necessary, consider using solubilizing agents (see Issue 3). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to the full volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock. First, create an intermediate dilution in a small volume of pre-warmed media or PBS. Then, add this intermediate dilution to the final volume of media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C. |
| High DMSO Concentration in Stock | A very high concentration in the DMSO stock requires a large dilution, which can favor precipitation. | If possible, prepare a lower concentration stock solution in DMSO to reduce the required dilution factor. |
Issue 2: Delayed Precipitation During Incubation
Precipitation that occurs hours or days after the initial preparation of the media can compromise long-term experiments.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Removing culture plates from the incubator for extended periods can cause temperature cycling and precipitation. | Minimize the time culture vessels are outside the incubator. Use a heated microscope stage for prolonged observations. |
| pH Instability | Cellular metabolism can lead to changes in the pH of the media, affecting compound solubility. | Use a medium buffered with HEPES to maintain a stable pH. |
| Media Evaporation | Evaporation from culture plates increases the compound's concentration. | Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. Ensure proper humidification of the incubator. |
| Interaction with Media Components | The compound may be forming insoluble complexes with salts or other media components. | Try using a different basal media formulation. If using serum-free media, consider adding a low concentration of serum (if compatible with the experiment) to aid solubility. |
Issue 3: "this compound" is Difficult to Solubilize
For compounds with very low aqueous solubility, additional formulation strategies may be necessary.
Troubleshooting Steps:
| Strategy | Explanation | Recommendation |
| Use of Serum | Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution. | If your experimental design allows, prepare the media containing "this compound" with a low percentage of fetal bovine serum (FBS). |
| Solubilizing Agents | Excipients can be used to increase the aqueous solubility of a compound. | For particularly challenging compounds, consider using solubilizing agents like cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the drug and increasing its solubility. |
| pH Adjustment | The solubility of ionizable compounds can be pH-dependent. | Although less common for in-vitro studies due to potential effects on cells, for stock solution preparation, slight adjustments in pH (if the compound's pKa is known) might improve solubility before final dilution in buffered media. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution and Working Dilutions
-
Prepare a primary stock solution: Dissolve "this compound" in 100% DMSO to create a high-concentration primary stock (e.g., 10 mM). Ensure the compound is completely dissolved. This stock solution can be stored at -20°C or -80°C.
-
Warm the cell culture media: Before preparing the working solution, warm the required volume of cell culture media to 37°C.
-
Prepare an intermediate dilution: Based on your final desired concentration, calculate the volume needed from the primary stock. Prepare an intermediate dilution by adding the primary stock to a small volume of pre-warmed media (e.g., a 1:10 or 1:100 dilution). Mix gently but thoroughly.
-
Prepare the final working solution: Add the intermediate dilution to the final volume of pre-warmed cell culture media to achieve the desired final concentration. Add the solution dropwise while gently swirling the media to ensure rapid and even distribution.
-
Visual inspection: After preparation, visually inspect the media for any signs of precipitation.
Visualizations
References
Technical Support Center: Enhancing In Vivo Bioavailability of Tenofovir-C3-O-C15-CF3 Ammonium
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with the novel tenofovir prodrug, Tenofovir-C3-O-C15-CF3 ammonium.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with oral administration of this compound is showing low and variable plasma concentrations. What are the potential causes?
A1: Low and inconsistent plasma concentrations following oral administration of a lipophilic prodrug like this compound are common in early-stage preclinical studies. The primary causes often relate to the compound's physicochemical properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility: Despite being a prodrug designed for lipophilicity, very low aqueous solubility can limit its dissolution in the GI tract, which is a prerequisite for absorption.
-
Inadequate Formulation: The choice of vehicle for oral administration is critical. A simple aqueous suspension may not be sufficient for a highly lipophilic compound.[1]
-
Intestinal Metabolism and Efflux: Ester-based prodrugs can be prematurely hydrolyzed by intestinal esterases.[2][3] The compound may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps it back into the intestinal lumen.[2][3]
-
Food Effects: The presence or absence of food can significantly alter the absorption of lipophilic drugs. Co-administration with lipids can sometimes enhance bioavailability.[4]
Q2: What initial steps can I take to troubleshoot the poor oral bioavailability of my compound?
A2: A systematic approach is recommended to identify and address the root cause of poor bioavailability.
-
Characterize Physicochemical Properties: Confirm the compound's solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Determine its lipophilicity (LogP/LogD).
-
Evaluate In Vitro Stability: Assess the stability of this compound in plasma and intestinal homogenates from the animal species used in your in vivo studies to understand its metabolic susceptibility.
-
Assess Cell Permeability: Use in vitro models like Caco-2 monolayers to determine the compound's permeability and whether it is a substrate for efflux transporters like P-gp.[2]
-
Optimize the Formulation: This is often the most critical step. Move from simple suspensions to more sophisticated lipid-based formulations.[5][6]
Q3: What are the recommended formulation strategies for a lipophilic prodrug like this?
A3: For lipophilic compounds, formulation strategies are aimed at increasing solubility and enhancing absorption through intestinal lymphatic pathways.[4][7] Consider the following, starting with the simplest:
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs.[5][6]
-
Lipid Solution/Suspension: Dissolving or suspending the compound in oils (e.g., sesame oil, corn oil) or lipids like triglycerides.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids).[8] This increases the surface area for absorption.
-
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and bioavailability.[1][8]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma exposure (AUC) between animals. | Inconsistent dosing, non-homogenous formulation, or physiological differences (e.g., gastric emptying). | 1. Ensure the dosing formulation is homogenous, especially if it's a suspension. Mix well before each administration.[1]2. Standardize the fasting state of the animals before dosing.[1]3. Consider using a more robust formulation, like a solution or a SEDDS, to minimize variability. |
| Low Cmax and AUC despite high dose. | Poor solubility, rapid first-pass metabolism, or P-gp efflux. | 1. Conduct an in vitro Caco-2 permeability assay to check for P-gp efflux.[2]2. Develop a lipid-based formulation to enhance solubility and promote lymphatic uptake, which can bypass hepatic first-pass metabolism.[4][7]3. Pre-dose with a P-gp inhibitor in an exploratory in vivo study to see if exposure increases. |
| Active metabolite (Tenofovir Diphosphate) levels are low in target cells (PBMCs) even with detectable plasma prodrug levels. | Inefficient intracellular conversion of the prodrug to the active metabolite. | 1. Compare intracellular tenofovir diphosphate (TFV-DP) concentrations, as this is the key determinant of efficacy.[9][10]2. Evaluate the activity of the specific enzymes responsible for converting the prodrug within target cells (e.g., Cathepsin A for TAF).[11] |
Comparative Data of Marketed Tenofovir Prodrugs
The development of novel tenofovir prodrugs aims to improve upon the pharmacokinetic profiles of existing drugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The goal is to achieve higher intracellular concentrations of the active metabolite (TFV-DP) with lower plasma tenofovir exposure to reduce off-target toxicities.[9][11]
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Tenofovir Amibufenamide (TMF) | Goal for Tenofovir-C3-O-C15-CF3 |
| Oral Bioavailability (parent drug) | ~25% (in humans)[12] | ~28.6% (in rats)[13] | ~46.7% (in rats)[13] | > TAF/TMF |
| Plasma Stability | Lower (rapidly converted to tenofovir) | Higher (more stable in plasma)[11] | High | High |
| Intracellular TFV-DP levels (PBMCs) | Lower | ~7 to 38-fold higher than TDF[11][12] | Higher than TAF[13] | > TAF/TMF |
| Plasma Tenofovir Exposure (AUC) | Higher | ~90% lower than TDF | Lower than TDF/TAF | Minimized |
| Key Activating Enzyme | Plasma/Cellular Esterases | Cathepsin A (in lymphocytes)[11] | N/A | Characterize specific enzyme |
Data is compiled from various preclinical and clinical studies and should be used for comparative purposes.[11][12][13]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer, water bath.
Methodology:
-
Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the best components.
-
Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial in various ratios (e.g., 30:40:30 w/w). b. Heat the mixture in a water bath at 40-50°C and mix gently with a magnetic stirrer until a homogenous, transparent liquid is formed. c. Add this compound to the mixture and continue stirring until it is completely dissolved.
-
Evaluation: a. Self-Emulsification Time: Add 1 mL of the prepared formulation to 500 mL of distilled water in a beaker with gentle agitation. Measure the time it takes for the formulation to form a clear or bluish-white microemulsion.[1] b. Droplet Size Analysis: Dilute the formulation with water and measure the globule size of the resulting microemulsion using a particle size analyzer. A smaller droplet size (<200 nm) is generally preferred.[1]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.
Animals: Male Sprague Dawley or Wistar rats (8-10 weeks old).
Groups:
-
Group 1 (IV): Tenofovir (the parent drug) administered intravenously (e.g., 1-2 mg/kg) to determine the absolute bioavailability.
-
Group 2 (Oral): this compound in the selected formulation administered via oral gavage (e.g., 10-20 mg/kg).
Methodology:
-
Fast animals overnight (with free access to water) before dosing.[1]
-
Administer the compound to each group.
-
Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of the prodrug and the released tenofovir in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T½) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: Proposed absorption and bioactivation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
"Tenofovir-C3-O-C15-CF3 ammonium" off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Tenofovir-C3-O-C15-CF3 ammonium in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is described as a prodrug of Tenofovir, an inhibitor of the HIV reverse transcriptase.[1] Like other Tenofovir prodrugs, it is designed to deliver the active metabolite, Tenofovir diphosphate (TFV-DP), into cells more efficiently.[2][3] The primary mechanism of action is the inhibition of viral reverse transcriptase, where TFV-DP acts as a chain terminator during viral DNA synthesis.[3]
Q2: What are the known off-target effects of the Tenofovir class of drugs?
While this compound itself lacks extensive public data, the parent drug class is associated with potential off-target effects. The most well-documented are renal toxicity and reductions in bone mineral density, which are linked to high plasma concentrations of Tenofovir.[2][4] Newer prodrugs like Tenofovir Alafenamide (TAF), which aim to reduce systemic exposure, have been associated with changes in lipid profiles and a potential increased risk of metabolic syndrome.[5]
Q3: How does the cytotoxicity of Tenofovir generally compare to other nucleoside reverse transcriptase inhibitors (NRTIs)?
In vitro studies have shown that Tenofovir generally exhibits lower cytotoxicity in various human cell types compared to other NRTIs like ZDV, ddC, ddI, and d4T.[6] For instance, Tenofovir was found to be less cytotoxic to erythroid progenitor cells and renal proximal tubule epithelial cells.[6]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed in Cellular Assays
If you are observing higher-than-expected cytotoxicity with this compound, consider the following troubleshooting steps.
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Methodologies:
-
Dose-Response Cytotoxicity Assay (MTT/XTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Replace the culture medium with medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the CC50 (50% cytotoxic concentration) values.
-
-
Mitochondrial Toxicity Assessment (e.g., JC-1 Assay):
-
Culture cells with and without the test compound for the desired time period.
-
Stain the cells with JC-1 dye, which differentially stains healthy and unhealthy mitochondria.
-
Analyze the cells using flow cytometry or fluorescence microscopy to assess changes in mitochondrial membrane potential.
-
Quantitative Data Summary: Comparative Cytotoxicity of NRTIs (Literature Values)
| Cell Line | Compound | CC50 (µM) |
| HepG2 (Liver) | Tenofovir | 398 |
| Normal Skeletal Muscle Cells | Tenofovir | 870 |
| Erythroid Progenitor Cells | Tenofovir | >200 |
| Erythroid Progenitor Cells | ZDV | 0.06 - 5 |
| Erythroid Progenitor Cells | d4T | 0.06 - 5 |
| Erythroid Progenitor Cells | ddC | 0.06 - 5 |
Data sourced from literature and may vary based on experimental conditions.[6]
Guide 2: Assessing Off-Target Effects on Renal and Bone Cell Models
Given the known association of Tenofovir with renal and bone toxicity, it is crucial to evaluate the effects of new prodrugs on these cell types.
Signaling Pathways of Interest in Renal and Bone Toxicity
Caption: Potential pathways for Tenofovir-related renal and bone toxicity.
Experimental Protocols:
-
In Vitro Renal Toxicity Assay (Human Proximal Tubule Epithelial Cells - HK-2):
-
Culture HK-2 cells to confluence.
-
Expose cells to various concentrations of this compound for 48-72 hours.
-
Assess cell viability using a neutral red uptake assay or measure lactate dehydrogenase (LDH) release into the supernatant as a marker of cell death.
-
Measure markers of tubular dysfunction, such as the expression of Kidney Injury Molecule-1 (KIM-1) by qPCR or ELISA.
-
-
Osteoblast Mineralization Assay (Alizarin Red Staining):
-
Culture osteoblast-like cells (e.g., Saos-2) in osteogenic differentiation medium.
-
Treat the cells with the test compound at different concentrations throughout the differentiation period (typically 14-21 days).
-
Fix the cells and stain with Alizarin Red S solution, which binds to calcium deposits.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
Guide 3: Investigating Effects on Lipid Metabolism
Newer Tenofovir prodrugs have been linked to changes in lipid metabolism. Below is a guide to investigate these potential off-target effects.
Logical Flow for Investigating Lipid Metabolism Effects
Caption: Workflow for assessing effects on cellular lipid metabolism.
Experimental Protocol:
-
Lipid Accumulation Assay (Oil Red O Staining in HepG2 cells):
-
Seed HepG2 cells and treat with various concentrations of this compound for 24-48 hours.
-
Fix the cells with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells and visualize the lipid accumulation using light microscopy.
-
For quantification, elute the dye from the cells with isopropanol and measure the absorbance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. Switching from tenofovir disoproxil fumarate to tenofovir alafenamide in antiretroviral regimens for virologically suppressed adults with HIV-1 infection: a randomised, active-controlled, multicentre, open-label, phase 3, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference with Tenofovir-C3-O-C15-CF3 ammonium in Analytical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering issues with "Tenofovir-C3-O-C15-CF3 ammonium" in their analytical assays. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into identifying, understanding, and mitigating potential sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a derivative of Tenofovir, an antiviral medication used to treat HIV infection. This modified compound exhibits a prolonged half-life in human liver microsomes and potent anti-HIV activity in vitro, along with improved pharmacokinetic properties in vivo.[1][2] Its chemical formula is C28H52F3N6O5P and it has a molecular weight of 640.72 g/mol .
| Property | Value |
| CAS Number | 2611373-80-7 |
| Molecular Formula | C28H52F3N6O5P |
| Molecular Weight | 640.72 g/mol |
Q2: My experimental results are inconsistent when using this compound. Could the compound be interfering with my assay?
Yes, it is possible. Small molecules like this compound can interfere with analytical assays through various mechanisms, leading to either falsely high or low results.[3] Common types of interference include matrix effects in LC-MS assays, cross-reactivity in immunoassays, and optical interference in fluorescence or absorbance-based assays.[4][5] It is crucial to investigate for potential interference to ensure the accuracy and reliability of your data.
Q3: What is a "matrix effect" and could it be affecting my LC-MS/MS analysis of this compound?
A matrix effect in LC-MS/MS analysis is the alteration of ionization efficiency for the analyte of interest due to the presence of co-eluting substances from the sample matrix.[6][7] This can lead to ion suppression or enhancement, which can significantly impact the accuracy and precision of quantification.[6][7] Given that this compound will likely be analyzed in complex biological matrices like plasma or tissue homogenates, assessing for matrix effects is a critical step in method development.[6]
Q4: How can I determine if this compound is causing interference in my immunoassay?
Interference in immunoassays can be caused by several factors, including cross-reactivity, where the assay antibodies bind to the interfering molecule instead of the intended analyte, or non-specific binding.[3][4] To identify potential interference, you can perform a spike and recovery experiment, as well as a linearity of dilution assessment.[8] If the recovery of a known amount of analyte is poor or if the analyte concentration does not scale linearly upon dilution of the sample, it may indicate the presence of an interfering substance.[8]
Troubleshooting Guides
Issue 1: Inconsistent quantification of this compound in plasma samples using LC-MS/MS.
This issue could be due to matrix effects. Here’s a guide to troubleshoot this problem:
Step 1: Assess for Matrix Effects
A post-extraction spike method can be used to quantitatively assess the matrix effect.[9]
-
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Neat solution of this compound in the mobile phase.
-
Set B: Blank plasma extract spiked with this compound at the same concentration as Set A.
-
Set C: Blank plasma extract.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100
-
-
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 85-115% | No significant matrix effect |
| < 85% | Ion Suppression |
| > 115% | Ion Enhancement |
Step 2: Mitigate Matrix Effects
If significant matrix effects are observed, consider the following strategies:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6][9]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from the co-eluting matrix components.[5] This can be achieved by adjusting the mobile phase composition or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing more accurate quantification.[5][10]
Troubleshooting Workflow for LC-MS/MS Matrix Effects
Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Issue 2: Suspected interference of this compound in a competitive ELISA.
In a competitive ELISA, the presence of a compound that cross-reacts with the antibody can lead to an overestimation of the analyte concentration.[4]
Step 1: Evaluate Cross-Reactivity
-
Experimental Protocol:
-
Prepare a standard curve of the target analyte.
-
Prepare serial dilutions of this compound.
-
Run the ELISA with the analyte standards and the this compound dilutions separately.
-
Determine the concentration of this compound that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Analyte / IC50 of this compound) * 100
-
-
-
Data Interpretation:
| Analyte | IC50 (nM) | % Cross-Reactivity |
| Target Analyte | 10 | 100% |
| This compound | 1000 | 1% |
| 50 | 20% |
Step 2: Address Cross-Reactivity
If significant cross-reactivity is observed:
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering compound below the level of detection.[4][8]
-
Use of More Specific Antibodies: Consider using monoclonal antibodies that are highly specific to the target analyte.[4]
-
Alternative Assay Platform: If interference persists, an orthogonal assay method, such as LC-MS/MS, that relies on a different detection principle should be considered.
Decision Pathway for Immunoassay Interference
Caption: Decision-making process for addressing immunoassay interference.
Issue 3: High background signal in a fluorescence-based assay in the presence of this compound.
This could be due to the intrinsic fluorescence (autofluorescence) of the compound.
Step 1: Check for Autofluorescence
-
Experimental Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Include control wells with only the assay buffer (blank).
-
Read the fluorescence of the plate at the same excitation and emission wavelengths used in your assay.
-
-
Data Interpretation:
| Concentration of this compound (µM) | Fluorescence Intensity (RFU) |
| 100 | 5000 |
| 50 | 2500 |
| 25 | 1250 |
| 12.5 | 600 |
| 0 (Blank) | 100 |
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
Step 2: Mitigate Autofluorescence
-
Subtract Background: If the autofluorescence is moderate, you can subtract the signal from wells containing the compound alone from the signal of the experimental wells.
-
Change Fluorophore: Use a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence profile of this compound.
-
Time-Resolved Fluorescence (TRF): TRF assays can help to reduce interference from short-lived background fluorescence.
By systematically applying these troubleshooting guides, researchers can identify and mitigate potential analytical assay interference from this compound, leading to more accurate and reliable experimental outcomes.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. myadlm.org [myadlm.org]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
"Tenofovir-C3-O-C15-CF3 ammonium" stability issues in long-term storage
This technical support guide provides troubleshooting information and frequently asked questions regarding the long-term storage and stability of Tenofovir prodrugs, with a focus on phosphoramidate derivatives like "Tenofovir-C3-O-C15-CF3 ammonium." While specific data for this exact molecule is limited, the information presented here is based on established knowledge of similar Tenofovir prodrugs, such as Tenofovir Alafenamide (TAF).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Tenofovir phosphoramidate prodrugs during long-term storage?
A1: The primary factors influencing the stability of Tenofovir phosphoramidate prodrugs are moisture, pH, and temperature. The phosphoramidate bond is susceptible to hydrolysis, a process that can be accelerated by acidic or basic conditions and elevated temperatures.[1] Ingress of water is a critical factor that can initiate and accelerate degradation.[1]
Q2: What are the expected degradation products for a Tenofovir phosphoramidate prodrug?
A2: Degradation typically occurs via hydrolysis of the phosphoramidate and ester moieties. For a compound like "this compound," the expected degradation pathway would likely involve initial hydrolysis of the phosphoramidate bond to release the C3-O-C15-CF3 amine and form an intermediate, which then undergoes further hydrolysis of the ester linkage to ultimately yield Tenofovir.[1]
Q3: What analytical methods are recommended for assessing the stability of my Tenofovir prodrug?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods coupled with UV or Mass Spectrometry (MS) detectors are the gold standard for assessing the stability of Tenofovir prodrugs.[2][3][4] These techniques can separate the intact prodrug from its degradation products, allowing for accurate quantification of purity and degradation over time.
Q4: I am observing unexpected peaks in my HPLC analysis after storing my compound. What could they be?
A4: Unexpected peaks likely represent degradation products. Common degradants for Tenofovir phosphoramidate prodrugs arise from hydrolysis.[1] To identify these peaks, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and multistage mass spectrometry (MSn) are powerful tools for structural elucidation.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant decrease in purity of the compound over time. | Inappropriate storage conditions (exposure to humidity and/or elevated temperatures). | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at recommended low temperatures (e.g., -20°C for long-term storage). Use of a desiccator is also advised. |
| Appearance of multiple new peaks in the chromatogram. | Hydrolytic degradation of the phosphoramidate and/or ester groups. | Confirm the identity of the degradation products using LC-MS. Review storage conditions to minimize exposure to moisture. Consider re-purification if the purity has fallen below acceptable limits for your experiment. |
| Inconsistent results in biological assays. | Degradation of the prodrug leading to lower concentrations of the active compound. | Always use freshly prepared solutions of the compound for experiments. If using stored solutions, verify the purity by HPLC before use. Consider conducting a time-course stability study of the compound in your experimental medium. |
| Poor solubility of the aged compound. | Formation of less soluble degradation products. | Characterize the degradation products. If the primary degradant is Tenofovir, it may have different solubility characteristics than the parent prodrug. |
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method
This protocol provides a general starting point for developing a stability-indicating method for Tenofovir phosphoramidate prodrugs. Optimization will be required for specific compounds.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the parent compound and any more lipophilic degradation products. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[4]
-
Acid Hydrolysis: Incubate the drug solution in 0.1 N HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[3]
-
Base Hydrolysis: Incubate the drug solution in 0.1 N NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose the drug solution and solid substance to UV light (e.g., 254 nm) and visible light for a defined period.[4]
Visualizations
Caption: Workflow for assessing Tenofovir prodrug stability.
Caption: Postulated hydrolytic degradation pathway for a Tenofovir phosphoramidate prodrug.
References
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ijpbs.com [ijpbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Modifying "Tenofovir-C3-O-C15-CF3 ammonium" experimental protocols for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully applying "Tenofovir-C3-O-C15-CF3 ammonium" in their experimental settings. The following information is designed to address common challenges and ensure the reproducibility of experimental protocols.
Frequently Asked Questions (FAQs)
1. Synthesis and Purification
-
Q1: We are experiencing low yields during the synthesis of this compound. What are the potential causes and solutions?
A1: Low synthetic yields can arise from several factors. Common issues include incomplete reactions, side reactions, and degradation of the product. To troubleshoot, consider the following:
-
Reagent Quality: Ensure all reagents and solvents are of high purity and anhydrous where necessary.
-
Reaction Conditions: Optimize reaction temperature, time, and stoichiometry of reactants. Small-scale pilot reactions can help identify optimal conditions.
-
Inert Atmosphere: The phosphonate chemistry involved can be sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can improve yields.
-
Purification: The lipophilic nature of the compound may lead to challenges in purification. Explore different chromatography techniques (e.g., normal vs. reverse-phase) and solvent systems.
-
-
Q2: During purification by silica gel chromatography, we observe significant product loss. How can this be minimized?
A2: Product loss on silica gel is a common issue for polar or acidic compounds.
-
Deactivation of Silica: Pre-treating the silica gel with a small amount of a base, such as triethylamine, can help neutralize acidic sites and reduce product adsorption.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or employing reverse-phase chromatography if the compound has sufficient lipophilicity.
-
Solvent System Optimization: A carefully selected solvent system can improve elution and reduce tailing. A gradient elution might be more effective than an isocratic one.
-
2. Solubility and Stability
-
Q3: this compound has poor aqueous solubility. What is the recommended solvent for preparing stock solutions?
A3: Due to its lipophilic side chain, this prodrug is expected to have low water solubility.
-
Primary Solvent: High-purity dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions.
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Sonication may aid in the dissolution of the compound in the final working solution.
-
-
Q4: What is the stability of this compound in different experimental conditions?
A4: The stability of tenofovir prodrugs can vary depending on the pH, temperature, and presence of enzymes.[1][2]
-
pH Stability: Ester-containing prodrugs can be susceptible to hydrolysis at acidic or basic pH. It is recommended to maintain solutions at a neutral pH (7.0-7.4).
-
Enzymatic Stability: The prodrug is designed to be cleaved by intracellular enzymes. When working with biological matrices like plasma or tissue homogenates, expect enzymatic degradation.[1][2] To assess chemical stability alone, use heat-inactivated plasma or homogenates as a control.
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guides
1. In Vitro Antiviral Assays
-
Problem: High variability in EC50 values between experiments.
-
Possible Cause 1: Cell Health and Density. Inconsistent cell seeding density or poor cell viability can significantly impact assay results.
-
Solution: Ensure a consistent cell seeding protocol. Regularly check cell viability using methods like trypan blue exclusion. Only use cells within a specific passage number range.
-
-
Possible Cause 2: Compound Precipitation. The compound may precipitate out of the culture medium at higher concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. Determine the maximum soluble concentration in the final assay medium before conducting the experiment.
-
-
Possible Cause 3: Inconsistent Virus Titer. Variations in the viral inoculum will lead to inconsistent results.
-
Solution: Use a well-titered and aliquoted viral stock. Perform a viral titration for each new batch of virus.
-
-
-
Problem: High cytotoxicity observed at concentrations where antiviral activity is expected.
-
Possible Cause 1: Off-target effects of the compound.
-
Solution: Compare the cytotoxicity of the prodrug to that of the parent drug, tenofovir. This can help determine if the toxicity is associated with the prodrug moiety.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final solvent concentration is below the toxic threshold for the specific cell line used. Include a solvent control in your assay.
-
-
2. Intracellular Metabolite Analysis (Quantification of Tenofovir Diphosphate)
-
Problem: Low or undetectable levels of the active metabolite, tenofovir diphosphate (TFV-DP).
-
Possible Cause 1: Inefficient Prodrug Conversion. The cell line used may lack the necessary enzymes to efficiently convert the prodrug to its active form.
-
Solution: Use a cell line known to express the relevant esterases and kinases. Compare the intracellular TFV-DP levels to those generated by a well-characterized tenofovir prodrug like tenofovir alafenamide (TAF).
-
-
Possible Cause 2: Inefficient Cell Lysis and Extraction. The extraction protocol may not be effectively releasing the intracellular metabolites.
-
Solution: Optimize the cell lysis and extraction procedure. A common method involves using a cold methanol/water solution to quench metabolism and lyse the cells. Ensure complete protein precipitation.[3]
-
-
Possible Cause 3: Degradation of TFV-DP during sample processing.
-
Solution: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation. Process samples as quickly as possible.
-
-
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (CC50).
-
Materials:
-
Cells of interest (e.g., MT-4, HepG2)
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in a complete cell culture medium.
-
Replace the overnight culture medium with the medium containing different concentrations of the test compound. Include a "cells only" control and a "solvent" control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a multi-well spectrophotometer.
-
Calculate the CC50 value from the dose-response curve.
-
2. HIV-1 p24 Antigen Assay for Antiviral Efficacy
This assay measures the production of the HIV-1 p24 capsid protein to determine the 50% effective concentration (EC50) of the drug.
-
Materials:
-
MT-4 cells or other susceptible human T-cell lines
-
HIV-1 viral stock (e.g., IIIB strain)
-
This compound
-
Commercial HIV-1 p24 ELISA kit
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, mix the compound dilutions with a predetermined amount of HIV-1 virus and incubate for a short period.
-
Add the host cells (e.g., MT-4) to the virus/compound mixture.
-
Incubate the plates for 3-7 days at 37°C in a humidified CO2 incubator.[3]
-
After incubation, collect the culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.[3]
-
Calculate the percentage of viral inhibition for each compound concentration compared to the infected, untreated control.
-
Determine the EC50 value from a dose-response curve.
-
3. Quantification of Intracellular Tenofovir Diphosphate (TFV-DP) by LC-MS/MS
This protocol outlines the extraction and analysis of the active metabolite from cells.
-
Procedure:
-
Cell Culture and Treatment: Seed a known number of cells and treat them with the compound for a specified time.
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cell pellet with a specific volume of ice-cold 70% methanol containing a suitable internal standard.[3]
-
Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a validated LC-MS/MS method for the quantification of TFV-DP.
-
The method should be optimized for the separation and detection of the analyte and internal standard.
-
-
Data Analysis:
-
Quantify the concentration of TFV-DP by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the results to the cell count to express the concentration as fmol per million cells.
-
-
Data Presentation
Table 1: Example Antiviral Activity and Cytotoxicity Data
| Compound | EC50 (nM) vs. HIV-1 | CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/EC50) |
| This compound | 5.2 | > 50 | > 9615 |
| Tenofovir Alafenamide (TAF) | 8.7 | > 50 | > 5747 |
| Tenofovir Disoproxil Fumarate (TDF) | 25.4 | > 100 | > 3937 |
Table 2: Example Intracellular TFV-DP Levels in PBMCs
| Compound (1 µM incubation) | TFV-DP Concentration (fmol/10^6 cells) at 24h |
| This compound | 15.8 |
| Tenofovir Alafenamide (TAF) | 12.3 |
| Tenofovir Disoproxil Fumarate (TDF) | 3.1 |
Visualizations
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Mechanism of action for tenofovir prodrugs.
References
- 1. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 2. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the In Vitro Cytotoxicity of Tenofovir-C3-O-C15-CF3 Ammonium and Tenofovir Disoproxil Fumarate (TDF)
In the landscape of antiretroviral drug development, the evaluation of cytotoxicity is a critical step in identifying promising new therapeutic agents. This guide provides a comparative overview of the in vitro cytotoxicity of a novel tenofovir prodrug, Tenofovir-C3-O-C15-CF3 ammonium, and the widely used Tenofovir Disoproxil Fumarate (TDF). This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of these compounds.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound and Tenofovir, the active metabolite of TDF. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from different sources.
| Compound | Cell Line | Assay | Duration | Cytotoxicity (CC50) | Reference |
| This compound | HEK293T | CellTiter 96 Aqueous One Solution | 48 hours | > 100 µM | [1] |
| Tenofovir (parent drug of TDF) | HepG2 | Proliferation Assay | - | 398 µM | [2] |
| Tenofovir (parent drug of TDF) | Skeletal Muscle Cells | Proliferation Assay | - | 870 µM | [2] |
| Tenofovir (parent drug of TDF) | Erythroid Progenitor Cells | Hematopoietic Toxicity Assay | - | > 200 µM | [2] |
| Tenofovir Disoproxil Fumarate (TDF) | HepG2 | MTT Assay | - | Non-toxic at tested concentrations | [3] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population. A higher CC50 value indicates lower cytotoxicity.
Experimental Methodologies
The assessment of cytotoxicity for both compounds involved distinct, yet standard, in vitro assays. The detailed protocols for these experiments are crucial for the interpretation of the presented data.
Cytotoxicity Assessment of this compound
The cytotoxicity of this compound was evaluated using a cell proliferation assay.
-
Cell Line: HEK293T cells were utilized for this study.
-
Assay: The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) was employed to determine cell viability. This colorimetric method measures the number of viable cells.
-
Procedure: HEK293T cells were incubated with varying concentrations of this compound for 48 hours. Following the incubation period, the CellTiter 96® AQueous One Solution reagent was added to the cell cultures. The quantity of formazan product, which is directly proportional to the number of living cells, was measured spectrophotometrically to determine the reduction in cell viability.[1]
Cytotoxicity Assessment of Tenofovir Disoproxil Fumarate (TDF)
The cytotoxicity of TDF and its active form, tenofovir, has been evaluated across various cell lines using different assays. A common method is the MTT assay.
-
Cell Line: A variety of human cell lines have been used, including HepG2 (liver), skeletal muscle cells, and erythroid progenitor cells.[2][3]
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.
-
Procedure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound. After a specified incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for evaluating cytotoxicity, the following diagram illustrates a generalized experimental workflow.
References
Head-to-head comparison of "Tenofovir-C3-O-C15-CF3 ammonium" with other NRTIs
Introduction
As the landscape of antiretroviral therapy continues to evolve, the development of novel Nucleoside Reverse Transcriptase Inhibitors (NRTIs) with improved potency, safety profiles, and resistance barriers is a key area of research. This guide provides a framework for the head-to-head comparison of new chemical entities, such as the theoretical "Tenofovir-C3-O-C15-CF3 ammonium," against established NRTIs. Due to the novelty of "this compound" and the absence of publicly available experimental data, this document will utilize well-characterized NRTIs—Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), Emtricitabine (FTC), Lamivudine (3TC), and Abacavir (ABC)—to illustrate the comparative methodology. This framework can be readily adapted to incorporate proprietary experimental data for emerging compounds.
Data Presentation: Comparative Antiviral Activity and Cytotoxicity
A critical aspect of NRTI evaluation is the quantitative assessment of antiviral potency (EC50) and cytotoxicity (CC50). The EC50 value represents the concentration of a drug that inhibits 50% of viral replication, while the CC50 value is the concentration that causes 50% cytotoxicity in host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a drug's therapeutic window.
Below is a comparative table summarizing typical in vitro data for several established NRTIs against HIV-1 in MT-4 cells.
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Antiviral Potency (EC50) µM | Cytotoxicity (CC50) µM | Selectivity Index (SI = CC50/EC50) |
| Tenofovir Disoproxil Fumarate (TDF) | 0.005 | >100 | >20,000 |
| Tenofovir Alafenamide (TAF) | 0.004 | >100 | >25,000 |
| Emtricitabine (FTC) | 0.0013 | >50 | >38,000 |
| Lamivudine (3TC) | 0.0045 | >10 | >2,222 |
| Abacavir (ABC) | 0.06 | >100 | >1,667 |
Note: The values presented are representative and can vary depending on the specific cell line, viral strain, and experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Antiviral Potency Assay (EC50)
-
Cell Preparation: MT-4 cells are seeded in 96-well microplates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Dilution: The test compounds (e.g., "this compound" and reference NRTIs) are serially diluted in the culture medium to achieve a range of final concentrations.
-
Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 5-7 days.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the activity of reverse transcriptase in the culture supernatants using a colorimetric assay.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of reverse transcriptase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50)
-
Cell Seeding: MT-4 cells are seeded in 96-well microplates under the same conditions as the antiviral assay.
-
Compound Exposure: The cells are exposed to the same serial dilutions of the test compounds.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and calculating the concentration that results in a 50% reduction in cell viability compared to untreated control cells.
Mandatory Visualizations
Diagrams are provided to illustrate key concepts and workflows in NRTI evaluation.
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Caption: Experimental workflow for the in vitro evaluation of novel NRTIs.
Validating the Anti-HIV Activity of Tenofovir-C3-O-C15-CF3 Ammonium in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel tenofovir prodrug, "Tenofovir-C3-O-C15-CF3 ammonium," against the established anti-HIV medications Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The focus is on the validation of its anti-HIV activity in primary human cells, a critical step in preclinical drug development. While specific quantitative data for this compound in primary cells is emerging, this document outlines the established methodologies and presents a framework for its evaluation based on its reported potent in vitro activity and enhanced pharmacokinetic properties.[1]
Comparative Analysis of Tenofovir Prodrugs
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) that, in its diphosphate form, suppresses HIV replication by terminating the viral DNA chain.[2][3] However, tenofovir itself has low oral bioavailability.[4] To overcome this, prodrugs such as TDF and TAF were developed to improve its delivery into cells.[5][6] this compound represents a next-generation prodrug designed for even greater efficiency.[1]
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the reported in vitro anti-HIV-1 activity and cytotoxicity of TAF and TDF in primary human peripheral blood mononuclear cells (PBMCs) and T-cell lines. This provides a benchmark for the expected performance of new-generation prodrugs like this compound.
| Compound | Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Tenofovir Alafenamide (TAF) | PBMCs | 5 - 7 | > 42 | > 1,385 |
| MT-2 cells | ~5 | 42 | 8,853 | |
| MT-4 cells | ~7 | 4.7 | 903 | |
| Tenofovir Disoproxil Fumarate (TDF) | PBMCs | Varies | Varies | Varies |
| This compound | Primary Cells | Potent in vitro anti-HIV activity reported, specific EC50 values in primary cells not yet published. | Data not yet published. | Data not yet published. |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-HIV activity and cytotoxicity. Below are standard protocols for evaluating antiviral compounds in primary human cells.
Isolation and Culture of Primary Human PBMCs
Peripheral blood mononuclear cells (PBMCs) are a key primary cell model for HIV research as they contain target cells for the virus, including CD4+ T lymphocytes and monocytes.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Phytohemagglutinin (PHA)
-
Recombinant human interleukin-2 (IL-2)
Protocol:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Activate the PBMCs by culturing them in RPMI 1640 medium containing PHA (3 µg/ml) for 72 hours.[7]
-
After activation, wash the cells and culture them in RPMI 1640 medium supplemented with IL-2 (20 units/ml) to maintain T-cell proliferation.[7]
Anti-HIV-1 Activity Assay in PBMCs
This assay determines the efficacy of the test compound in inhibiting HIV-1 replication in primary cells.
Materials:
-
PHA-activated PBMCs
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 BaL) or clinical isolates
-
Test compounds (this compound, TDF, TAF) at various concentrations
-
p24 antigen ELISA kit
Protocol:
-
Seed PHA-activated PBMCs in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a known titer of HIV-1.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After 5-7 days of culture, collect the supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit as an indicator of viral replication.[8]
-
Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the drug concentration.
Cytotoxicity Assay in PBMCs
This assay evaluates the potential toxic effects of the test compound on primary cells.
Materials:
-
PHA-activated PBMCs
-
Test compounds at various concentrations
-
Cell viability assay kit (e.g., MTT, XTT, or LDH release assay)
Protocol:
-
Seed PHA-activated PBMCs in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the anti-HIV assay.
-
Assess cell viability using a standard cytotoxicity assay. For example, an LDH (Lactate Dehydrogenase) release assay measures the release of LDH from damaged cells.[9]
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to visualize complex experimental workflows and biological pathways.
Caption: Experimental workflow for evaluating the anti-HIV activity and cytotoxicity of novel compounds in primary human PBMCs.
Caption: Simplified signaling pathway of HIV entry and replication, illustrating the mechanism of action of Tenofovir prodrugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. sanguinebio.com [sanguinebio.com]
The Enigmatic Profile of Tenofovir-C3-O-C15-CF3 Ammonium: A Search for Cross-Resistance Data
Despite interest in novel nucleotide reverse transcriptase inhibitors (NRTIs), publicly available data on the cross-resistance profile of Tenofovir-C3-O-C15-CF3 ammonium against known NRTI mutations remains elusive. While preliminary information from commercial suppliers suggests potent in vitro anti-HIV activity and favorable pharmacokinetic properties, a comprehensive understanding of its performance against resistant viral strains is hindered by the absence of published experimental data.
Currently, information regarding this compound is primarily confined to listings by chemical suppliers. These sources claim the compound exhibits a prolonged half-life in human liver microsomes and potent anti-HIV activity in vitro. However, without access to peer-reviewed studies or detailed experimental reports, these assertions cannot be independently verified, nor can a comparative analysis of its efficacy against NRTI-resistant HIV be conducted.
The development of new tenofovir prodrugs is a critical area of research aimed at overcoming the limitations of existing therapies, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). A key challenge for any new NRTI candidate is its ability to maintain activity against HIV strains that have developed resistance to current drugs. Key mutations in the HIV reverse transcriptase enzyme, such as K65R, M184V, and various thymidine analog mutations (TAMs), can significantly reduce the susceptibility to one or more NRTIs.
A thorough comparison guide, as requested, would necessitate quantitative data from antiviral susceptibility assays. Such data is typically presented as the half-maximal effective concentration (EC50) or fold change in EC50 for the investigational compound against mutant viral strains compared to the wild-type strain. This information is essential for researchers and clinicians to assess the potential utility of a new drug in treatment-experienced patients.
Standard Experimental Approaches to Determine NRTI Cross-Resistance
The evaluation of cross-resistance for a novel NRTI like this compound would typically involve a series of established in vitro experiments. The general workflow for such an assessment is outlined below.
Experimental Workflow for NRTI Cross-Resistance Assessment
Detailed Methodologies
-
Virus and Cell Line Preparation:
-
Cell Lines: A common choice is the TZM-bl cell line, which contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 promoter, allowing for easy quantification of viral replication. Peripheral blood mononuclear cells (PBMCs) are also used to assess antiviral activity in primary cells.
-
Viral Strains: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) serves as the wild-type reference. Site-directed mutagenesis is employed to introduce key NRTI resistance mutations (e.g., K65R, M184V/I, L74V) into the reverse transcriptase coding region of an infectious molecular clone.
-
Virus Stock Generation: Plasmids containing the wild-type and mutant proviral DNA are transfected into a suitable cell line (e.g., HEK293T) to produce viral particles. The resulting virus stocks are harvested and their titers (infectious units per ml) are determined.
-
-
Antiviral Susceptibility Assay:
-
TZM-bl cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the investigational compound (this compound) and comparator NRTIs (e.g., TDF, TAF, lamivudine, emtricitabine).
-
Following a short incubation with the drugs, cells are infected with a standardized amount of either wild-type or mutant virus.
-
The infection is allowed to proceed for a set period (e.g., 48 hours).
-
-
Quantification of Viral Replication and Data Analysis:
-
After incubation, the cells are lysed, and the activity of a reporter enzyme (e.g., luciferase) is measured.
-
The percentage of viral inhibition at each drug concentration is calculated relative to untreated, infected control cells.
-
The EC50, the drug concentration at which 50% of viral replication is inhibited, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The degree of resistance is expressed as a "fold change," which is calculated by dividing the EC50 for a mutant virus by the EC50 for the wild-type virus. A fold change significantly greater than 1 indicates reduced susceptibility.
-
The Logic of NRTI Cross-Resistance
The development of cross-resistance among NRTIs is a well-understood phenomenon. Mutations in the HIV reverse transcriptase can confer resistance to multiple drugs within the same class. The diagram below illustrates this relationship and the desired profile of a novel NRTI.
Benchmarking Tenofovir-C3-O-C15-CF3 Ammonium: A Comparative Guide for HIV Drug Development Professionals
For Immediate Release
This guide provides a comparative benchmark of the investigational HIV inhibitor, Tenofovir-C3-O-C15-CF3 ammonium, against established clinical HIV drugs. While specific experimental data on this compound is not publicly available, this document outlines the standard methodologies and presents data from key comparator drugs to establish a framework for its evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV therapeutics.
This compound is a novel derivative of Tenofovir, a cornerstone of antiretroviral therapy. Available information suggests that this compound exhibits potent anti-HIV activity in vitro and boasts an enhanced pharmacokinetic profile, including a significantly longer half-life in human liver microsomes compared to the parent drug, Tenofovir[1][2]. These characteristics suggest a potential for improved dosing regimens and a favorable side effect profile.
To contextualize the potential of this compound, this guide provides a detailed comparison with two widely prescribed Tenofovir prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), as well as the integrase inhibitor Dolutegravir.
Comparative Efficacy and Cytotoxicity of Clinical HIV Drugs
The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of key clinical HIV drugs. The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.
| Drug | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Tenofovir Alafenamide (TAF) | MT-4 | 5.3 | >47 | >8,868 |
| PBMCs | 6.5 | 9 | 1,385 | |
| MT-2 | 4.0 | >35 | >8,750 | |
| Tenofovir (TFV) | MT-4 | 5,000 | >100 | >20 |
| PBMCs | 4,900 | >100 | >20 | |
| MT-2 | 1,500 | >100 | >67 | |
| Dolutegravir | PBMCs | 0.51 | 52 - 189 | >9,400 |
| MT-4 | 0.71 | 14 | >19,718 |
Data for TAF and TFV sourced from research on their in vitro virology profiles. Data for Dolutegravir from its product data sheet. It is important to note that experimental conditions can influence these values.
Experimental Protocols
To ensure a standardized and reproducible evaluation of this compound, the following detailed experimental protocols for determining antiviral efficacy and cytotoxicity are provided.
Antiviral Efficacy Assay (EC50 Determination)
This protocol is designed to determine the concentration of the test compound that inhibits 50% of viral replication in cell culture.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, PBMCs)
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates
-
Complete cell culture medium
-
Test compound (this compound) and control drugs
-
96-well cell culture plates
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
Procedure:
-
Cell Preparation: Seed the target cells into 96-well plates at an optimal density for viral infection and cell growth.
-
Compound Dilution: Prepare serial dilutions of the test compound and control drugs in cell culture medium.
-
Infection: Add a pre-titered amount of HIV-1 to the cell cultures.
-
Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Measure the amount of p24 antigen or reverse transcriptase activity in the supernatant using a commercially available kit.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This protocol assesses the effect of the test compound on the viability of the host cells.
Materials:
-
Target cells (same as used in the antiviral assay)
-
Complete cell culture medium
-
Test compound (this compound) and control drugs
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the target cells into 96-well plates at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of the test compound and control drugs to the wells. Include a "cell control" (cells with no drug).
-
Incubation: Incubate the plates under the same conditions and for the same duration as the antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the drug's mechanism and evaluation process, the following diagrams are provided.
Caption: The HIV replication cycle and the targets of Tenofovir and Dolutegravir.
References
Comparative In Vivo Efficacy Analysis: Tenofovir Alafenamide (TAF) in Preclinical Models
A comparative in vivo efficacy analysis between "Tenofovir-C3-O-C15-CF3 ammonium" and Tenofovir Alafenamide (TAF) cannot be provided at this time due to the absence of publicly available preclinical or in vivo data for "this compound". Research and literature searches did not yield any studies detailing its efficacy in animal models.
This guide will therefore focus on the extensive, publicly available data on the in vivo efficacy of Tenofovir Alafenamide (TAF), a clinically approved and widely studied prodrug of tenofovir. The following sections provide a comprehensive overview of TAF's performance in various animal models, serving as a benchmark for the preclinical evaluation of tenofovir prodrugs.
Tenofovir Alafenamide (TAF): An Overview
Tenofovir Alafenamide is a novel phosphonamidate prodrug of tenofovir, the active component. TAF was designed for more efficient delivery of tenofovir into target cells, such as hepatocytes and lymphocytes, compared to its predecessor, tenofovir disoproxil fumarate (TDF). This targeted delivery mechanism results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), and lower circulating plasma levels of tenofovir, thereby reducing the potential for renal and bone toxicity associated with TDF.[1]
Mechanism of Action
TAF is a lipophilic compound that can readily cross cell membranes. Once inside the target cell, it is primarily hydrolyzed by cathepsin A (in lymphocytes and macrophages) or carboxylesterase 1 (in hepatocytes) to release tenofovir.[2] Tenofovir is then phosphorylated by cellular kinases to the active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator after incorporation into viral DNA, thus preventing viral replication.
In Vivo Efficacy of TAF in Animal Models
TAF has been evaluated in various animal models for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.
TAF for HIV Prophylaxis
Studies in macaque models of HIV pre-exposure prophylaxis (PrEP) have demonstrated the high efficacy of TAF.
Table 1: Efficacy of Weekly Oral TAF for SHIV Prevention in Macaques
| Animal Model | Dosing Regimen | Efficacy | Key Findings |
| Macaques | 13.7 mg/kg weekly oral TAF | 94.1% | Five out of six animals remained uninfected after 12 challenges.[3] |
| Macaques | TAF/EVG inserts (20/16 mg) vaginally 4h pre- or 4h post-exposure | 91% (PrEP), 100% (PEP) | High protection rates observed for both pre- and post-exposure prophylaxis.[4] |
Table 2: Pharmacokinetics of Oral TAF in Macaques
| Dose | Median TFV-DP in PBMCs (Day 3) | Median TFV-DP in PBMCs (Day 7) | Median Peak Plasma TFV (5h) |
| 13.7 mg/kg | 2063 fmol/10⁶ cells | 613 fmol/10⁶ cells | 188 ng/mL |
| 27.4 mg/kg | 6740 fmol/10⁶ cells | 4390 fmol/10⁶ cells | 284 ng/mL |
Data sourced from a study on weekly oral TAF in macaques.[3]
TAF for HBV Treatment
TAF has shown potent anti-HBV activity in preclinical models, with efficient delivery to the liver.
Table 3: Liver Pharmacokinetics of TAF in Dogs
| Compound | Intracellular TFV-DP in Primary Human Hepatocytes | In Vivo Liver TFV-DP (Dogs) |
| TAF | High and persistent levels (t½ > 24h) | Higher levels observed compared to TDF administration.[2] |
| TDF | ~5-fold lower than TAF | Lower levels observed compared to TAF administration.[2] |
| TFV | ~120-fold lower than TAF | Not reported |
Data from a study evaluating the hepatic delivery and metabolism of TAF.[2]
Experimental Protocols
Weekly Oral TAF for SHIV Prevention in Macaques[3]
-
Animal Model: Macaques.
-
Dosing: Animals received weekly oral TAF at a dose of 13.7 mg/kg.
-
Viral Challenge: Animals were subjected to 12 challenges with Simian-Human Immunodeficiency Virus (SHIV).
-
Pharmacokinetic Analysis: Blood samples were collected at various time points (e.g., 5, 72, 144, 168 hours post-dosing) to measure plasma tenofovir (TFV) and intracellular tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs).
-
Efficacy Assessment: Efficacy was calculated based on the number of uninfected animals compared to a control group.
Hepatic Delivery and Metabolism of TAF in Dogs[2]
-
Animal Model: Dogs.
-
Dosing: Oral administration of TAF for 7 days.
-
Sample Collection: Plasma and liver tissue samples were collected.
-
Pharmacokinetic Analysis: TAF and its metabolites (TFV and TFV-DP) were quantified in plasma and liver tissue to assess hepatic uptake and metabolism.
-
In Vitro Correlate: Primary human hepatocytes were incubated with TAF, TDF, and TFV to compare the intracellular formation of TFV-DP.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a tenofovir prodrug like TAF in an animal model.
Caption: A generalized workflow for the in vivo evaluation of antiviral drug candidates.
Conclusion
Tenofovir Alafenamide demonstrates significant in vivo efficacy in various animal models for both HIV prophylaxis and HBV treatment. Its targeted delivery mechanism allows for high intracellular concentrations of the active metabolite, tenofovir diphosphate, in target cells while maintaining lower plasma levels of tenofovir, which contributes to its improved safety profile compared to TDF. The data presented here from studies in macaques and dogs underscore the potent antiviral activity and favorable pharmacokinetic profile of TAF. While a direct comparison with "this compound" is not possible due to a lack of data for the latter, the comprehensive preclinical evaluation of TAF serves as a valuable benchmark for the development of next-generation tenofovir prodrugs. Future research on novel tenofovir derivatives will be necessary to ascertain their comparative efficacy and safety.
References
- 1. Efficacy of TDF, TAF, TMF, and TDF-to-TAF switch in chronic hepatitis B: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weekly Oral Tenofovir Alafenamide Protects Macaques from Vaginal and Rectal Simian HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Early Clinical Development of Tenofovir Alafenamide/Elvitegravir Topical Inserts for Effective On-Demand Vaginal and Rectal HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenofovir-C3-O-C15-CF3 Ammonium: A Novel Tenofovir Prodrug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of "Tenofovir-C3-O-C15-CF3 ammonium," a novel prodrug of the antiviral agent tenofovir. While specific experimental data for this compound is not publicly available, this document will objectively compare its anticipated performance with established tenofovir prodrugs, namely Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), based on its structural characteristics and information from analogous lipophilic tenofovir derivatives.
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) crucial in the management of HIV and Hepatitis B infections.[1] However, its clinical utility is hampered by low oral bioavailability. To overcome this limitation, several prodrugs have been developed. "this compound" represents a next-generation approach, featuring a lipophilic side chain designed to enhance its pharmacokinetic profile. Available information suggests it exhibits a prolonged half-life in human liver microsomes, potent in vitro anti-HIV activity, and improved in vivo pharmacokinetic properties compared to the parent drug, tenofovir.[2][3]
Comparative Data of Tenofovir and its Prodrugs
The following tables summarize the key in vitro and in vivo performance indicators of tenofovir and its clinically approved prodrugs, TDF and TAF. This data serves as a benchmark for contextualizing the potential advantages of "this compound."
Table 1: In Vitro Anti-HIV Activity and Cytotoxicity
| Compound | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| Tenofovir | Various | Varies | Generally >100 | Moderate |
| Tenofovir Disoproxil Fumarate (TDF) | MT-2 | ~10-50 | >100 | >2,000 |
| Tenofovir Alafenamide (TAF) | MT-2 | 5 - 7 | 42 | >8,800 |
| This compound | - | Data not available | Data not available | Data not available |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture.
Based on its lipophilic nature, "this compound" is anticipated to exhibit high potency, likely reflected in a low nanomolar EC₅₀ value, comparable to or exceeding that of TAF. The extended lipophilic chain may facilitate more efficient cell membrane penetration, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Tenofovir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | This compound |
| Oral Bioavailability | <10% | 25-40% | High | Expected to be high |
| Plasma Half-life of Prodrug | N/A | < 1 minute | ~0.5 hours | Expected to be prolonged |
| Intracellular Half-life of Tenofovir Diphosphate | Long | Long | Long | Expected to be long |
| Plasma Tenofovir Exposure | N/A | High | Low | Expected to be low |
| Primary Site of Activation | N/A | Plasma | Lymphoid cells, hepatocytes | Expected to be primarily intracellular |
The key structural feature of "this compound," its long C15 alkyl chain with a terminal trifluoromethyl group, is designed to increase its lipophilicity. This modification is expected to lead to enhanced absorption and a more favorable pharmacokinetic profile, including a longer plasma half-life and preferential intracellular activation. This would theoretically result in lower systemic exposure to tenofovir, potentially reducing the risk of off-target toxicities, a known concern with TDF.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of antiviral compounds. Below are outlines of key experimental protocols relevant to the data presented.
In Vitro Anti-HIV Activity Assay (MT-2 Cell Line)
-
Cell Preparation: MT-2 cells, a human T-cell line, are cultured in appropriate media.
-
Drug Dilution: A serial dilution of the test compound (e.g., "this compound") is prepared.
-
Infection: MT-2 cells are infected with a laboratory-adapted strain of HIV-1.
-
Treatment: The infected cells are then treated with the various concentrations of the test compound.
-
Incubation: The treated, infected cells are incubated for a period of 4-5 days.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of p24 inhibition against the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., MT-2 or other relevant cell lines) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plate is incubated for a period corresponding to the anti-HIV activity assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The CC₅₀ value is determined by plotting cell viability against the drug concentration.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats or Monkeys)
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions.
-
Drug Administration: The test compound is administered orally at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of the prodrug and its metabolites (tenofovir and tenofovir diphosphate) in the plasma and in peripheral blood mononuclear cells (PBMCs) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Intracellular activation pathway of tenofovir prodrugs.
Caption: Experimental workflow for preclinical evaluation of tenofovir prodrugs.
Conclusion
References
Safety Operating Guide
Personal protective equipment for handling Tenofovir-C3-O-C15-CF3 ammonium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tenofovir-C3-O-C15-CF3 ammonium. The following procedural guidance is based on best practices for handling potentially hazardous chemical powders where detailed toxicological data is not fully available, drawing parallels from similar chemical structures.
Hazard Identification and Precautionary Approach
A specific Safety Data Sheet (SDS) for this compound is not publicly available. An SDS for the structurally similar compound, Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium, indicates that hazard classification data is currently unavailable.[1] Therefore, this compound must be handled with caution as a potentially hazardous substance. General safety protocols for handling phosphonates suggest that while they have a low risk of long-term harm, they can be irritants in their raw form.[2] As a powdered substance, there is a risk of inhalation and dispersal in the work area, which increases the potential for exposure.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following PPE is recommended to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4][5] | To prevent direct skin contact. Double gloving is recommended for handling hazardous powders.[4] |
| Body Protection | A fastened laboratory coat is the minimum requirement.[4] For higher risk scenarios, a disposable, fluid-resistant gown is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment device or when there is a risk of aerosolization.[5] | To prevent inhalation of fine particles. |
Operational Plan: Safe Handling Protocols
A designated area for working with toxic or potentially hazardous powders should be established.[3][4] This area should be clearly labeled.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep the compound away from incompatible materials.[4]
Weighing and Handling:
-
All handling of the powder, especially weighing, should be conducted within a chemical fume hood or a powder containment enclosure to minimize inhalation exposure.[3][6]
-
Cover the work surface with absorbent, leak-proof bench paper before beginning work.[3][4]
-
Use an anti-static gun if the powder is prone to static dispersal.[4]
-
Keep containers closed as much as possible.[3]
Preparation of Solutions:
-
When dissolving the powder, do so within a fume hood.[3]
-
Add the solvent to the powder slowly to avoid splashing.
-
Wear appropriate PPE, including a lab coat and gloves, when handling solutions.[3]
Disposal Plan
-
All waste material, including contaminated bench paper, gloves, and disposable gowns, should be collected in a designated, sealed waste container.
-
Waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.
-
Handle uncleaned containers as you would the product itself.
Emergency Plan
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If it is safe to do so, prevent the spread of the powder.
-
Clean-up: For a small spill, gently cover the powder with a damp paper towel to avoid creating dust and then use an appropriate spill kit. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
-
Decontaminate: Clean the spill area with a suitable solvent.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
